methyl 7-methyl-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14-2)12-10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDNIVYCPCHSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647388 | |
| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-82-4 | |
| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 7-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 7-methyl-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the most common synthetic routes, providing in-depth experimental protocols and comparative data to assist researchers in the efficient preparation of this indole derivative.
Introduction
The indole scaffold is a privileged structure in a vast array of biologically active compounds and natural products. The specific substitution pattern of this compound makes it a key intermediate for the synthesis of various therapeutic agents. This guide focuses on the practical synthesis of this target molecule, emphasizing reproducible and scalable methods.
Synthetic Strategies
The most prevalent and practical approach to the synthesis of this compound involves a two-step sequence:
-
Fischer Indole Synthesis of the carboxylic acid precursor, 7-methyl-1H-indole-2-carboxylic acid.
-
Esterification of the resulting carboxylic acid to afford the final methyl ester.
Alternative routes, such as the Reissert indole synthesis, are also plausible but are often less direct for this specific substitution pattern.
Core Synthesis Pathway
The logical workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of the target compound.
Part 1: Fischer Indole Synthesis of 7-methyl-1H-indole-2-carboxylic acid
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] In this case, the reaction proceeds via the acid-catalyzed cyclization of the hydrazone formed from o-tolylhydrazine and pyruvic acid.[3]
Caption: Key steps of the Fischer Indole Synthesis.
Experimental Protocol
A detailed experimental procedure for the Fischer indole synthesis of 7-methyl-1H-indole-2-carboxylic acid is as follows:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve o-tolylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of pyruvic acid to the solution.
-
The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone.
-
-
Indolization:
-
A variety of Brønsted or Lewis acids can be used as catalysts, including polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[1] A common approach involves heating the pre-formed hydrazone in a high-boiling solvent with the acid catalyst.
-
Alternatively, the reaction can be performed in a one-pot manner by heating the mixture of o-tolylhydrazine and pyruvic acid directly in the presence of the acid catalyst.
-
The reaction mixture is heated, often to temperatures ranging from 80 to 150 °C, for a period of 1 to 4 hours, with progress monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water to remove residual acid, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material 1 | o-Tolylhydrazine hydrochloride | General Knowledge |
| Starting Material 2 | Pyruvic acid | General Knowledge |
| Catalyst | Polyphosphoric acid or H₂SO₄ | [1] |
| Solvent | Acetic acid or Ethanol | General Knowledge |
| Reaction Temperature | 80-150 °C | General Knowledge |
| Reaction Time | 1-4 hours | General Knowledge |
| Typical Yield | 60-80% | Estimated |
Part 2: Esterification of 7-methyl-1H-indole-2-carboxylic acid
The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation in organic synthesis. Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, is a common and cost-effective method.[4][5]
Experimental Protocol
A detailed experimental procedure for the esterification is as follows:
-
Reaction Setup:
-
Suspend 7-methyl-1H-indole-2-carboxylic acid in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[6]
-
The mixture is then heated to reflux.
-
-
Reaction and Monitoring:
-
The reaction is typically refluxed for several hours (4-24 hours), with the progress monitored by TLC until the starting carboxylic acid is no longer observed.
-
-
Work-up and Purification:
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 7-methyl-1H-indole-2-carboxylic acid | - |
| Reagent | Methanol (in excess) | [6] |
| Catalyst | Concentrated H₂SO₄ (catalytic) | [6] |
| Reaction Temperature | Reflux (approx. 65 °C) | [6] |
| Reaction Time | 4-24 hours | [6] |
| Typical Yield | >90% | Estimated |
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Data
-
¹H NMR: Expected signals would include a singlet for the methyl group on the indole ring (around δ 2.5 ppm), a singlet for the methyl ester (around δ 3.9 ppm), and aromatic protons in the region of δ 7.0-7.8 ppm, along with a broad singlet for the N-H proton (typically > δ 8.0 ppm).
-
¹³C NMR: Characteristic signals would include the ester carbonyl carbon (around δ 162 ppm), carbons of the indole ring system (in the aromatic region), and the two methyl carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂ = 189.21 g/mol ).
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the Fischer indole synthesis of 7-methyl-1H-indole-2-carboxylic acid, followed by a straightforward esterification. The protocols outlined in this guide provide a solid foundation for the successful and efficient synthesis of this important indole derivative for applications in drug discovery and development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Methyl 7-Methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of methyl 7-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, synthesis, and biological potential, presenting it in a structured format for easy reference and comparison.
Core Physicochemical Properties
Quantitative data for this compound and its close structural analogs are summarized below. Direct experimental data for the target compound is limited; therefore, data for the corresponding ethyl ester and carboxylic acid precursor are provided for comparative purposes.
| Property | This compound | Ethyl 7-Methyl-1H-indole-2-carboxylate | 7-Methyl-1H-indole-2-carboxylic acid |
| CAS Number | 16732-82-4[1][2][3][4][5][6] | Not available | 18474-60-7 |
| Molecular Formula | C₁₁H₁₁NO₂[2][4] | C₁₂H₁₃NO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 189.21 g/mol [2][4] | 203.24 g/mol | 175.18 g/mol |
| Melting Point | Not available | 131 °C[1] | 169-175 °C |
| Boiling Point | 339.1 °C at 760 mmHg (Predicted)[1] | Not available | Not available |
| Density | 1.212 g/cm³ (Predicted)[1] | Not available | Not available |
| pKa | 15.27±0.30 (Predicted)[2] | Not available | Not available |
| Solubility | Not available | Soluble in methanol and dichloromethane; Insoluble in water. | Not available |
Spectral Data
Ethyl 7-Methyl-1H-indole-2-carboxylate [1]
-
¹H NMR (DMSO-d₆): δ = 1.34 (t, 3H, J = 7.2 Hz), 2.51 (s, 3H), 4.35 (q, 2H, J = 7.2 Hz), 6.98 (t, 1H, J = 7.2 Hz), 7.04 (dd, 1H, J₁ = 1.2 Hz, J₂ = 7.2 Hz), 7.15 (d, 1H, J = 1.2 Hz), 7.47 (dd, 1H, J₁ = 0.8 Hz, J₂ = 8.0 Hz), 11.65 (bs, 1H).
-
Mass Spectrometry (ESI+): m/z = 204.2 (100) [M+H]⁺.
Synthesis and Experimental Protocols
While a specific protocol for the direct synthesis of this compound was not found, the synthesis of its immediate precursor, 7-methyl-1H-indole-2-carboxylic acid, and the related ethyl ester have been described. The methyl ester can be readily prepared from the carboxylic acid via standard esterification procedures (e.g., reaction with methanol in the presence of an acid catalyst like sulfuric acid).
Synthesis of 7-Methyl-1H-indole-2-carboxylic acid
A common route to synthesize indole-2-carboxylic acids is through the Reissert indole synthesis.
Experimental Workflow: Reissert Indole Synthesis
Caption: Synthesis of 7-methyl-1H-indole-2-carboxylic acid.
Detailed Protocol for Ethyl 7-Methyl-1H-indole-2-carboxylate Synthesis (adapted from Reissert Synthesis) [1]
-
Preparation of the Hydrogenation System: The H-Cube system is prepared by filling the water tank with milli-Q grade water and switching on the apparatus. The system is pressurized with hydrogen, and a Pd/C cartridge is installed. The tubing is rinsed with methanol.
-
Reaction Setup: 3-(3-Methyl-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester (0.41 mmol) is dissolved in a 1:1 mixture of ethyl acetate and ethanol (8.2 mL).
-
Hydrogenation: The solution is subjected to continuous flow hydrogenation under the following conditions: flow rate of 1 mL/min, temperature of 50 °C, and hydrogen pressure of 100 bars, using a 10% Pd/C cartridge.
-
Work-up and Purification: Upon completion, the solvents are removed under reduced pressure. The crude product is then purified by flash chromatography (CH₂Cl₂/Cyclohexane 60:40) to yield ethyl 7-methyl-1H-indole-2-carboxylate as a white solid.
Biological Activity and Therapeutic Potential
The indole-2-carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities. While specific studies on this compound are limited, research on related analogs provides insights into its potential therapeutic applications.
Derivatives of indole-2-carboxylic acid have been investigated as:
-
Anti-trypanosomal agents: A series of substituted indole-2-carboxamides were optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]
-
Antiproliferative agents: Indole-2-carboxamide derivatives have shown potent apoptotic antiproliferative activity, acting as dual inhibitors of EGFR and CDK2 in cancer cell lines.[8]
-
HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.
-
Antimicrobial and Antioxidant agents: Various N-substituted indole-2-carboxamides have been synthesized and evaluated for their antimicrobial and antioxidant properties.
The 7-methyl substitution on the indole ring can influence the molecule's lipophilicity and steric profile, which in turn can modulate its binding affinity to biological targets and its pharmacokinetic properties. Further research is needed to elucidate the specific biological activities and signaling pathways associated with this compound.
Logical Relationship: From Scaffold to Potential Drug
Caption: The influence of substitution on the indole scaffold.
References
- 1. CAS#:16732-82-4 | 7-METHYL-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. This compound (16732-82-4) Precursors-Molbase [molbase.com]
- 4. molbase.com [molbase.com]
- 5. 7-methyl-1H-Indole-2-carboxylic acid methyl ester | 16732-82-4 [m.chemicalbook.com]
- 6. 16732-82-4(this compound) | Kuujia.com [kuujia.com]
- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 7-Methyl-1H-indole-2-carboxylate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of derivatives of 7-methyl-1H-indole-2-carboxylic acid, with a primary focus on a series of 1H-indole-2-carboxamides investigated for their anti-Trypanosoma cruzi activity. While specific data on methyl 7-methyl-1H-indole-2-carboxylate is not extensively available in the reviewed literature, the information presented herein on closely related analogues offers valuable insights into the potential of this chemical scaffold in drug discovery.
Executive Summary
Derivatives of 7-methyl-1H-indole-2-carboxylic acid have emerged as a promising class of compounds with notable biological activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Extensive structure-activity relationship (SAR) studies have been conducted on a series of 1H-indole-2-carboxamides, revealing key structural features that govern their potency and physicochemical properties. The primary mechanism of action for the anti-trypanosomal activity of these compounds has been identified as the inhibition of the parasite's cytochrome P450 enzyme, CYP51. Despite demonstrating in vivo antiparasitic activity, challenges related to drug metabolism and pharmacokinetic (DMPK) properties have hindered their further development. This document summarizes the key findings, quantitative biological data, and detailed experimental protocols from these investigations.
Anti-Trypanosoma cruzi Activity
A significant body of research has focused on the optimization of 1H-indole-2-carboxamides derived from 7-methyl-1H-indole-2-carboxylic acid for the treatment of Chagas disease. A phenotypic screening of a small molecule library identified several indole-containing compounds as active against the intracellular amastigote form of T. cruzi.[1]
Quantitative Biological Data
The following table summarizes the in vitro anti-trypanosomal activity and physicochemical properties of key 7-methyl-1H-indole-2-carboxamide analogues. The potency is expressed as pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50).
| Compound ID | Structure | pEC50 | Solubility (µg/mL) | Microsomal Stability (Clint, µL/min/mg) |
| 1 | N-(4-(N-methylsulfamoyl)benzyl)-7-methyl-1H-indole-2-carboxamide | 5.4 | < 1 | 25 |
| 2 | N-((4-(N-methylsulfamoyl)phenyl)methyl)-7-methyl-1H-indole-2-carboxamide | 5.7 | < 1 | 20 |
| 24 | 5-Cyclopropyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | 6.5 | - | - |
| 37 | 5-Ethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | 6.9 | - | - |
| 56 | 5-Methyl-N-((1,1-dioxidothiomorpholino)methyl)-1H-indole-2-carboxamide | 6.5 | - | > 100 |
Data sourced from a study on 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity.[1]
Experimental Protocols
Synthesis of 1H-indole-2-carboxamides
A general procedure for the synthesis of the 1H-indole-2-carboxamide derivatives involves the amide coupling of the corresponding indole-2-carboxylic acid with an appropriate amine.[1]
General Procedure C (Amide Coupling): To a solution of 7-methyl-1H-indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a coupling agent like HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 3 equivalents) are added. The appropriate amine hydrochloride (1 equivalent) is then added, and the reaction mixture is stirred at room temperature until completion. The crude product is purified by flash column chromatography (FCC) to yield the final compound.[1]
In Vitro Anti-Trypanosoma cruzi Assay
The in vitro potency of the compounds against T. cruzi was determined using a high-content screening (HCS) assay with intracellular amastigotes.[1]
Assay Protocol:
-
Host cells (e.g., U-2 OS) are seeded in 384-well plates and infected with transgenic T. cruzi expressing a fluorescent protein (e.g., mCherry).
-
After a 48-hour incubation period to allow for parasite invasion and differentiation into amastigotes, the compounds are added at various concentrations.
-
The plates are incubated for another 72 hours.
-
The cells are then fixed and stained with a nuclear dye (e.g., Hoechst 33342).
-
Images are acquired using a high-content imaging system.
-
The number of intracellular parasites and host cells are quantified using image analysis software.
-
The pEC50 values are calculated from the dose-response curves.
Metabolic Stability Assay
The metabolic stability of the compounds was assessed using mouse liver microsomes.[1]
Assay Protocol:
-
The test compound (1 µM) is incubated with mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The intrinsic clearance (Clint) is calculated from the rate of disappearance of the compound.
Kinetic Solubility Assay
The kinetic solubility of the compounds was determined in phosphate-buffered saline (PBS) at pH 7.4.[1]
Assay Protocol:
-
A stock solution of the compound in DMSO is diluted into PBS (pH 7.4) to a final concentration of 100 µM.
-
The solution is shaken for 2 hours at room temperature.
-
The solution is then filtered to remove any precipitate.
-
The concentration of the compound in the filtrate is determined by LC-MS/MS analysis against a standard curve.
Mechanism of Action
The anti-trypanosomal activity of this series of indole-2-carboxamides was found to be due to the inhibition of the parasite's sterol 14α-demethylase (CYP51).[2] CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway of T. cruzi, and its inhibition leads to the disruption of the parasite's cell membrane integrity.
Structure-Activity Relationship (SAR) and In Vivo Studies
SAR exploration revealed that small, electron-donating groups at the 5-position of the indole core, such as methyl or cyclopropyl, were favorable for potency.[1][2] However, many of the potent analogues suffered from poor solubility and high metabolic instability.[1] Despite medicinal chemistry efforts to improve the DMPK properties, a lead compound with a balanced profile of high potency, good solubility, and metabolic stability could not be identified. Nevertheless, selected compounds were advanced to in vivo efficacy studies in mouse models of Chagas disease, where they demonstrated antiparasitic activity.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of 1H-indole-2-carboxamide derivatives.
Caption: Proposed mechanism of action for the anti-Trypanosoma cruzi activity of indole-2-carboxamides.
Conclusion
While a dedicated study on the biological activity of this compound was not identified, the extensive research on its closely related carboxamide analogues provides a strong foundation for understanding the potential of this chemical scaffold. The 7-methyl-1H-indole-2-carboxamide core has been established as a valid starting point for the design of potent anti-trypanosomal agents. Future work in this area should focus on overcoming the observed DMPK limitations to translate the promising in vitro and in vivo activity into viable therapeutic candidates. The detailed experimental protocols and SAR insights presented in this guide can serve as a valuable resource for researchers in this endeavor.
References
Synthesis of Methyl 7-Methyl-1H-indole-2-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of methyl 7-methyl-1H-indole-2-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry. This document provides a comprehensive overview of established synthetic routes, detailed experimental protocols, and relevant quantitative data.
Introduction
Indole-2-carboxylates are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a methyl group at the 7-position of the indole ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel therapeutic agents. This guide focuses on the practical synthesis of this compound, offering a foundation for further derivatization and drug discovery efforts.
Core Synthetic Strategies
The synthesis of the indole-2-carboxylate scaffold can be achieved through several classical and modern organic chemistry reactions. For the preparation of 7-methyl substituted derivatives, the following methods are most relevant:
-
Fischer Indole Synthesis: This well-established method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative. For the target molecule, this would involve the reaction of (2-methylphenyl)hydrazine with methyl pyruvate.
-
Reissert Indole Synthesis: This approach utilizes the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. To synthesize the 7-methyl analog, 2,3-dimethyl-1-nitrotoluene would be a suitable starting material.[1][2]
-
Hemetsberger-Knittel Synthesis: This thermal decomposition of a 3-aryl-2-azido-propenoic ester provides a direct route to indole-2-carboxylic esters.[3] The synthesis of the target compound would start from 2,3-dimethylbenzaldehyde.
Experimental Protocols
Below are generalized protocols for the most probable synthetic routes, which can be adapted for the specific target molecule.
Fischer Indole Synthesis of 7-Methyl-1H-indole-2-carboxylic Acid
This protocol is a general representation of the Fischer indole synthesis and would require optimization for the specific substrates.
Step 1: Formation of the Hydrazone
-
Dissolve (2-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add sodium acetate to neutralize the hydrochloride salt.
-
Add pyruvic acid to the solution and stir at room temperature for 1-2 hours.
-
The resulting phenylhydrazone may precipitate and can be collected by filtration.
Step 2: Indolization
-
Suspend the dried phenylhydrazone in a high-boiling point solvent like acetic acid or a mixture of acetic acid and a mineral acid (e.g., H₂SO₄).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield crude 7-methyl-1H-indole-2-carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Esterification to this compound
-
Suspend 7-methyl-1H-indole-2-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise at 0 °C.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a weak base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude methyl ester by column chromatography on silica gel to obtain the final product.
Quantitative Data
Specific quantitative data for this compound is not explicitly available in the provided search results. However, data for the closely related, unsubstituted methyl 1H-indole-2-carboxylate is presented for comparison.
Table 1: Physicochemical and Spectroscopic Data of Methyl 1H-indole-2-carboxylate [6]
| Property | Value |
| Appearance | Colorless needle crystals |
| Melting Point | 149–150 °C |
| Yield | 89% (via transesterification) |
| ¹H-NMR (DMSO-d₆, 600 MHz) δ (ppm) | 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H), 7.09 (dd, 1H), 3.88 (s, 3H, CH₃) |
| ¹³C-NMR (DMSO-d₆, 150 MHz) δ (ppm) | 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2 (CH₃) |
| LRMS-ESI⁻ m/z | 173.9 [M-H]⁻ |
Signaling Pathways and Biological Relevance
Derivatives of indole-2-carboxamides have been extensively studied for their biological activities. Notably, they have been identified as allosteric modulators of the cannabinoid CB1 receptor.[7] Furthermore, various substituted indole-2-carboxamides have demonstrated potent antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease.[4][5] The mechanism of action for some of these compounds has been linked to the inhibition of the sterol biosynthesis enzyme CYP51.[5]
While specific signaling pathway data for this compound is not available, its structural similarity to these biologically active compounds suggests its potential as a valuable scaffold for the development of new therapeutic agents targeting these or related pathways. Further derivatization of the carboxylate group to various amides and other functional groups is a common strategy to explore and optimize biological activity.
Visualizations
Synthetic Workflow Diagrams
Caption: Fischer Indole Synthesis Workflow.
Caption: Reissert Indole Synthesis Workflow.
Conclusion
The synthesis of this compound is a feasible objective for medicinal chemists and drug development professionals. While a direct, optimized protocol is not explicitly detailed in the readily available literature, established methods such as the Fischer, Reissert, and Hemetsberger-Knittel syntheses provide robust and adaptable routes to the key 7-methyl-1H-indole-2-carboxylic acid intermediate. Subsequent esterification can then yield the desired methyl ester. The biological significance of related indole-2-carboxamides highlights the potential of this scaffold in the development of novel therapeutics, warranting further investigation into its synthesis and pharmacological properties.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Methyl 7-Methyl-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of methyl 7-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indole derivatives.
Spectroscopic Data
The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| Data not available in search results |
Note: Specific experimental data for this compound was not available in the provided search results. The tables are structured for the inclusion of such data when obtained. For comparative purposes, spectroscopic data for closely related indole derivatives can be found in various chemical databases and scientific literature.
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the Fischer indole synthesis of the corresponding carboxylic acid followed by esterification.
Synthesis of 7-Methyl-1H-indole-2-carboxylic acid
A common method for the synthesis of the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
Materials:
-
2-Methylphenylhydrazine
-
Pyruvic acid
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like HCl or H₂SO₄)[1]
-
Ethanol
Procedure:
-
Formation of the Hydrazone: In a round-bottom flask, dissolve 2-methylphenylhydrazine in ethanol. To this solution, add an equimolar amount of pyruvic acid. The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction and form the corresponding phenylhydrazone.
-
Cyclization: The formed hydrazone is then subjected to cyclization under acidic conditions. The choice of acid catalyst and reaction conditions (temperature and time) is crucial and may require optimization. For example, heating the hydrazone in the presence of polyphosphoric acid is a common practice.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice-water. The precipitated solid, 7-methyl-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Esterification of 7-Methyl-1H-indole-2-carboxylic acid
The carboxylic acid is converted to its methyl ester using standard esterification methods. Fischer esterification is a widely used and straightforward approach.
Materials:
-
7-Methyl-1H-indole-2-carboxylic acid
-
Methanol (anhydrous)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride gas)
Procedure:
-
Reaction Setup: Suspend 7-methyl-1H-indole-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Visualizations
To further elucidate the experimental and characterization workflow, the following diagrams are provided.
References
Technical Guide: Synthesis and Reaction Mechanism of Methyl 7-Methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of methyl 7-methyl-1H-indole-2-carboxylate, a key heterocyclic compound. The primary focus is on the Fischer indole synthesis, the most classical and widely applicable method for this transformation. This guide details the reaction mechanism, provides an experimental protocol, summarizes quantitative data, and presents visual diagrams of the core processes.
Introduction: Synthetic Routes to Indole-2-Carboxylates
The indole scaffold is a privileged structure in medicinal chemistry and natural products. Consequently, numerous methods for its synthesis have been developed. For the preparation of indole-2-carboxylates, two classical methods are predominant:
-
Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and an α-ketoester (like methyl pyruvate). It is a robust and versatile method for producing substituted indoles.[1][2]
-
Reissert Indole Synthesis : This pathway begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization to form the indole-2-carboxylic acid.[3][4]
While both are effective, the Fischer synthesis is often preferred for its operational simplicity and the ready availability of starting materials. This guide will focus on the Fischer synthesis for preparing this compound.
The Fischer Indole Synthesis: Reaction Mechanism
The synthesis of this compound via the Fischer method proceeds by reacting o-tolylhydrazine (2-methylphenylhydrazine) with methyl pyruvate. The reaction is typically catalyzed by Brønsted or Lewis acids, such as zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or hydrochloric acid.[2][5][6]
The mechanism involves several key steps:
-
Hydrazone Formation : The reaction begins with the condensation of o-tolylhydrazine and methyl pyruvate to form the corresponding hydrazone intermediate.[1]
-
Tautomerization : The hydrazone undergoes an acid-catalyzed tautomerization to its enamine form ('ene-hydrazine').[5][7]
-
[8][8]-Sigmatropic Rearrangement : This is the crucial bond-forming step. The enamine undergoes a[8][8]-sigmatropic rearrangement, similar to a Claisen or Cope rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[7][9]
-
Rearomatization and Cyclization : The resulting di-imine intermediate loses a proton to regain aromaticity. Subsequent intramolecular attack by the amine onto the imine carbon forms a five-membered ring aminal intermediate.[1][7]
-
Ammonia Elimination : Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), followed by a final proton loss to yield the stable, aromatic this compound product.[1][5]
Visualization of the Fischer Indole Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a substituted indole-2-carboxylate via the Fischer method. This protocol is generalized and may require optimization for specific substrates.
Protocol: Synthesis of Ethyl 4-bromo-7-methylindole-2-carboxylate[10]
This patented procedure provides a relevant example for a substituted 7-methylindole-2-carboxylate.
Part 1: Hydrazone Formation
-
To a solution of 5-bromo-2-methylphenylhydrazine hydrochloride in ethanol, add an equimolar amount of ethyl pyruvate.
-
Stir the mixture at room temperature. The condensation product, ethyl pyruvate-5-bromo-2-methylphenylhydrazone, will precipitate as a pale yellow solid.
-
Filter the solid and dry. A yield of 93.1% was reported for this step.[10]
Part 2: Cyclization (Indolization)
-
In a reaction flask under a nitrogen atmosphere, add the collected hydrazone to ethylene glycol as the solvent.
-
Add anhydrous zinc chloride (ZnCl₂) as the catalyst.
-
Heat the reaction mixture to 150-170°C for 2.0-4.5 hours.[10]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude product, ethyl 4-bromo-7-methylindole-2-carboxylate.
Part 3: Purification
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
General Experimental Workflow
The logical flow from starting materials to the final purified product is depicted below.
Quantitative Data Summary
The yield of the Fischer indole synthesis is highly dependent on the substrates and reaction conditions. Electron-donating groups on the arylhydrazine generally favor the reaction, while strong electron-withdrawing groups can hinder it. The choice of acid catalyst is also critical.[5][11]
| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |
| 5-Bromo-2-methylphenylhydrazine + Ethyl Pyruvate | ZnCl₂ / Ethylene Glycol | 150-170°C, 2-4.5h | Ethyl 4-bromo-7-methylindole-2-carboxylate | High (Implied) | [10] |
| Phenylhydrazine + Ethyl Pyruvate | Polyphosphoric Acid (PPA) | - | Ethyl indole-2-carboxylate | Good | [12] |
| o,m-Tolylhydrazine HCl + Isopropyl methyl ketone | Acetic Acid | Room Temp. | Corresponding Methyl Indolenines | High | [5] |
| Phenylhydrazine + Pyruvic Acid | ZnCl₂ | Heat | 2-Indolecarboxylic acid | - | [1] |
Conclusion
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry for the preparation of indole derivatives. For the synthesis of this compound, the reaction between o-tolylhydrazine and methyl pyruvate under acidic catalysis provides a direct and efficient route. Understanding the multi-step mechanism, from hydrazone formation to the final elimination of ammonia, is crucial for optimizing reaction conditions and maximizing yields. The provided protocols and workflow diagrams serve as a valuable guide for researchers undertaking this synthesis in a laboratory setting.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. testbook.com [testbook.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert_indole_synthesis [chemeurope.com]
- 5. mdpi.com [mdpi.com]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Discovery and Development of Indole-2-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as potent inhibitors of various enzymes and receptors, leading to the discovery of promising candidates for the treatment of viral infections, inflammatory diseases, and cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of indole-2-carboxylic acid derivatives, with a focus on their development as HIV-1 integrase inhibitors, cysteinyl leukotriene 1 (CysLT1) receptor antagonists, and indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) dual inhibitors.
Core Synthetic Methodologies
The synthesis of the indole-2-carboxylic acid core and its derivatives relies on several classical and modern organic chemistry reactions. Key strategies include:
-
Fischer Indole Synthesis: This is one of the most traditional and widely used methods for constructing the indole nucleus.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[2][3] For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are commonly used as the carbonyl component.[1][4] The reaction proceeds through the formation of a phenylhydrazone, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[2]
-
Larock Indole Synthesis: A powerful palladium-catalyzed method for the synthesis of substituted indoles, the Larock synthesis involves the reaction of an o-haloaniline with a disubstituted alkyne.[6][7] This reaction offers a high degree of flexibility in introducing substituents onto the indole ring.[6]
-
Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base to yield the indole ring.[5] While the classical conditions are harsh, modern modifications have been developed to improve its applicability.[8][9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is frequently employed to introduce aryl or heteroaryl amines at various positions of the indole ring, particularly for the synthesis of derivatives with substituents on the benzene portion of the indole scaffold.[10][11]
Therapeutic Applications and Lead Compounds
HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiviral therapy.[1][12] Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[5][12][13] The core scaffold, particularly the carboxylic acid at the C2 position, chelates with the two essential Mg2+ ions in the active site of the integrase, which is a key interaction for inhibition.[5][13]
Structural optimizations have focused on introducing various substituents at the C3 and C6 positions of the indole ring to enhance the inhibitory activity.[13] For instance, the introduction of a long branch on C3 improves the interaction with a hydrophobic cavity near the active site.[12][13]
Table 1: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase
| Compound | C3-Substituent | C6-Substituent | IC50 (µM) | Reference |
| 1 | H | H | 32.37 | [6] |
| 3 | H | H | Not specified, parent compound for optimization | [12][13] |
| 17a (from optimization of 1) | H | Halogenated benzene ring | 3.11 | [5][6] |
| 17b | Long-chain p-trifluorophenyl | Halogenated benzene | Not specified, one of the best | [13] |
| 20a | Long branch | Halogenated benzene | 0.13 | [12][13] |
| 20b | Long branch | Halogenated benzene | Not specified, one of the best | [13] |
CysLT1 Receptor Antagonists
Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in allergic diseases such as asthma.[14] They exert their effects through binding to CysLT receptors, with the CysLT1 receptor being a key target for therapeutic intervention.[14][15] A high-throughput screening campaign identified an indole derivative with micromolar CysLT1 antagonist activity.[14] Further optimization of this lead compound, focusing on the indole-2-carboxylic acid moiety, led to the discovery of highly potent and selective CysLT1 antagonists.[14] The structure-activity relationship studies revealed that the indole ring, the carboxylic acid function, and a hydrophobic group are essential pharmacophores for this activity.[14]
Table 2: Antagonistic Activity of Indole-2-carboxylic Acid Derivatives against CysLT Receptors
| Compound | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Reference |
| 1 | 0.66 ± 0.19 | > 10 | [14] |
| 17k | 0.0059 ± 0.0011 | 15 ± 4 | [14] |
IDO1/TDO Dual Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[16][17] Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites.[17][18] Therefore, dual inhibition of IDO1 and TDO is a promising strategy for cancer immunotherapy.[16] Several 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[16]
Table 3: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against IDO1 and TDO
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
| 9o-1 | 1.17 | 1.55 | [16] |
| 9p-O | Double-digit nanomolar | Double-digit nanomolar | [16] |
Signaling Pathways and Mechanisms of Action
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid-based INSTIs function by binding to the active site of HIV-1 integrase and chelating the two catalytic Mg2+ ions.[5][13] This prevents the binding of the host DNA and blocks the strand transfer step, which is essential for the integration of the viral DNA into the host genome.[1][14]
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors | Semantic Scholar [semanticscholar.org]
- 13. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 14. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Methyl 7-Methyl-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7-methyl-1H-indole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. This technical guide provides a comprehensive structural analysis of this compound, leveraging data from analogous structures to predict its spectroscopic and conformational properties. The document details probable synthesis, purification, and analytical methodologies, and presents key structural data in a tabulated format for clarity. Logical workflows for its synthesis and characterization are visualized to aid in research and development efforts.
Introduction
The indole ring system is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. This compound, a derivative of this core structure, holds potential as a building block for more complex therapeutic agents. A thorough understanding of its structural characteristics is paramount for its effective utilization in research and development. This guide synthesizes available information on closely related compounds to provide a detailed structural and analytical profile.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 16732-82-4 |
| Appearance | Expected to be a crystalline solid |
Structural Elucidation
The structural features of this compound can be inferred from the analysis of its parent compounds, methyl 1H-indole-2-carboxylate and 7-methyl-1H-indole-2-carboxylic acid, as well as from crystallographic data of similar indole esters. The indole core is an aromatic, planar bicyclic system. The methyl group at the 7-position and the methyl carboxylate group at the 2-position are the key substituents influencing its electronic and steric properties.
Crystallographic Analysis
Direct single-crystal X-ray diffraction data for this compound is not currently published. However, analysis of related structures, such as methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, reveals that the indole unit is essentially planar[1]. It is expected that the indole ring of this compound will also adopt a planar conformation. The ester group at the 2-position may exhibit some torsional flexibility relative to the indole ring.
Spectroscopic Analysis
The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are tabulated below. These predictions are based on the known spectra of 7-methyl-1H-indole-2-carboxylic acid and methyl 1H-indole-2-carboxylate[2][3][4].
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 9.0 | br s | 1H | N-H (Indole) |
| ~7.5 - 7.3 | d | 1H | Ar-H |
| ~7.1 - 6.9 | m | 2H | Ar-H |
| ~7.0 | s | 1H | C3-H (Indole) |
| ~3.9 | s | 3H | O-CH₃ (Ester) |
| ~2.5 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Ester) |
| ~137 | C7a (Indole) |
| ~129 | C2 (Indole) |
| ~127 | C3a (Indole) |
| ~125 | C6 (Indole) |
| ~122 | C4 (Indole) |
| ~120 | C5 (Indole) |
| ~118 | C7 (Indole) |
| ~105 | C3 (Indole) |
| ~52 | O-CH₃ (Ester) |
| ~16 | Ar-CH₃ |
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium, Sharp | N-H Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1720 - 1700 | Strong | C=O Stretch (Ester) |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| ~1250 - 1200 | Strong | C-O Stretch (Ester) |
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 189. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 158, and the loss of the entire methyl carboxylate group (-COOCH₃) to give a fragment at m/z = 130.
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
| 189 | [M]⁺ |
| 158 | [M - OCH₃]⁺ |
| 130 | [M - COOCH₃]⁺ |
Experimental Protocols
Synthesis
A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis followed by esterification, or direct esterification of commercially available 7-methyl-1H-indole-2-carboxylic acid.
Protocol: Esterification of 7-Methyl-1H-indole-2-carboxylic Acid
-
Reaction Setup: To a solution of 7-methyl-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.) at 0 °C.
-
Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Data collection would be performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
Visualized Workflows
Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Structural Elucidation Workflow
Caption: The logical workflow for the complete structural elucidation of the target compound.
Conclusion
This technical guide provides a detailed, albeit predictive, structural analysis of this compound. By leveraging data from closely related analogs, we have outlined the expected spectroscopic and structural properties of this compound. The provided experimental protocols and visualized workflows offer a practical framework for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the incorporation of this promising indole derivative into their research programs. Future experimental validation of the data presented herein is encouraged to further solidify our understanding of this molecule's chemical nature.
References
Methodological & Application
Applications of Methyl 7-Methyl-1H-indole-2-carboxylate in Medicinal Chemistry: A Precursor to Bioactive Carboxamides
Introduction
Methyl 7-methyl-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a variety of biologically active indole-2-carboxamides. The indole scaffold itself is a privileged structure in drug discovery, and strategic methylation at the 7-position can influence the physicochemical properties and biological activity of the final compounds, such as metabolic stability and target binding affinity. This document outlines the application of this compound as a precursor, with a focus on its use in the development of agents targeting neglected tropical diseases.
Application in the Development of Anti-Trypanosoma cruzi Agents
Research into novel treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, has led to the exploration of indole-based compounds. Derivatives of 7-methyl-1H-indole-2-carboxylic acid, obtained from the hydrolysis of this compound, have been investigated as potent anti-trypanosomal agents. These compounds are typically synthesized by coupling the carboxylic acid with various amines to generate a library of indole-2-carboxamides.
Quantitative Biological Data
The following table summarizes the in vitro activity and physicochemical properties of a key compound synthesized from 7-methyl-1H-indole-2-carboxylic acid.
| Compound ID | Structure | T. cruzi pEC50 | Vero Cytotoxicity pEC50 | Kinetic Solubility (μg/mL) | Mouse Liver Microsome Clint (μL/min/mg) |
| 1 | 7-Methyl-N-(4-(methylsulfonamidomethyl)benzyl)-1H-indole-2-carboxamide | 5.7 | < 4.6 | 17 | 20 |
Experimental Protocols
General Synthesis of 7-Methyl-1H-indole-2-carboxamides
The primary application of this compound is as a starting material for the synthesis of the corresponding carboxylic acid, which is then used in amide coupling reactions.
Step 1: Hydrolysis of this compound
This protocol describes the conversion of the methyl ester to the carboxylic acid.
-
Reagents: this compound, Lithium hydroxide (LiOH), Ethanol, Water.
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an aqueous solution of lithium hydroxide to the mixture.
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield 7-methyl-1H-indole-2-carboxylic acid.
-
Step 2: Amide Coupling to Synthesize 7-Methyl-1H-indole-2-carboxamides
This protocol details the formation of the amide bond between 7-methyl-1H-indole-2-carboxylic acid and a selected amine.
-
Reagents: 7-methyl-1H-indole-2-carboxylic acid, desired amine hydrochloride (e.g., N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride), a coupling agent (e.g., HATU, HBTU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).
-
Procedure:
-
Dissolve 7-methyl-1H-indole-2-carboxylic acid in the chosen solvent.
-
Add the amine hydrochloride, coupling agent, and base to the solution.
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete.
-
Purify the crude product using an appropriate method, such as flash column chromatography (FCC), to obtain the final indole-2-carboxamide.[1][2]
-
In Vitro Assay for Anti-Trypanosoma cruzi Activity
This protocol outlines the cell-based high-content screening (HCS) assay used to determine the potency of the synthesized compounds against the intracellular amastigote form of T. cruzi.[1][2]
-
Cell Lines: Vero cells (host cells) and T. cruzi (e.g., X10/7 A1 strain).
-
Procedure:
-
Seed Vero cells in a multi-well plate and allow them to adhere.
-
Infect the Vero cells with T. cruzi trypomastigotes.
-
After an incubation period to allow for parasite invasion and transformation into amastigotes, add serial dilutions of the test compounds.
-
Incubate the plates for a further period to allow for parasite proliferation.
-
Fix and stain the cells with appropriate dyes to visualize host cell nuclei and parasite DNA.
-
Acquire images using a high-content imaging system.
-
Quantify the number of intracellular amastigotes per host cell to determine the compound's inhibitory effect and calculate the pEC50 value.[1][2]
-
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway from this compound to the final bioactive indole-2-carboxamides.
Caption: Synthetic pathway to bioactive 7-methyl-1H-indole-2-carboxamides.
Hit-to-Lead Optimization Logic
The following diagram illustrates the logical workflow of a hit-to-lead campaign involving indole-2-carboxamides.
Caption: Logic diagram for a hit-to-lead optimization campaign.
References
Methyl 7-methyl-1H-indole-2-carboxylate: A Versatile Synthetic Intermediate for Drug Discovery
Application Note
Methyl 7-methyl-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family. While not extensively documented as a standalone research tool with direct biological activity, it serves as a crucial synthetic intermediate in the development of more complex molecules with significant therapeutic potential. Its primary application is as a building block in the synthesis of a variety of indole-2-carboxamide derivatives that have demonstrated a range of biological activities, including anti-parasitic, anti-cancer, and enzyme-inhibiting properties.
This document provides an overview of the application of this compound as a research tool, focusing on its role in the synthesis of biologically active compounds. Detailed protocols for its synthesis and subsequent conversion to bioactive amides are provided, along with a summary of the activities of these derivatives.
Synthetic Applications
This compound is typically used in its carboxylic acid form (7-methyl-1H-indole-2-carboxylic acid) for the synthesis of amide derivatives. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of indole-2-carboxamides. This structure-activity relationship (SAR) exploration is a cornerstone of modern drug discovery.
General Synthetic Workflow
The general workflow for utilizing this compound in the synthesis of bioactive compounds involves two key steps: hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling.
Biological Activities of Resulting Derivatives
The indole-2-carboxamide scaffold derived from this compound has been incorporated into molecules targeting a variety of diseases. The table below summarizes the biological activities of some of these derivatives.
| Derivative Class | Target/Activity | Example IC50/EC50 | Reference |
| Indole-2-carboxamides | Anti-Trypanosoma cruzi | pEC50 ~ 5.8 | [1][2] |
| Indole-2-carboxamides | Antitubercular | MIC = 2.80 µM | [3] |
| Indole-2-carboxamides | EGFR/CDK2 Inhibition (Anticancer) | GI50 = 1.35 µM | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of 7-methyl-1H-indole-2-carboxylic acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of lithium hydroxide to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-methyl-1H-indole-2-carboxylic acid.
Protocol 2: Synthesis of an Indole-2-carboxamide Derivative
This protocol provides a general method for the amide coupling of 7-methyl-1H-indole-2-carboxylic acid with a primary amine.
Materials:
-
7-methyl-1H-indole-2-carboxylic acid
-
Desired primary amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-methyl-1H-indole-2-carboxylic acid in DMF.
-
Add the primary amine, HATU (or EDC), and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired indole-2-carboxamide.
Potential Signaling Pathway Modulation by Derivatives
While this compound itself is not known to directly modulate signaling pathways, its derivatives have been shown to act as inhibitors of key enzymes involved in cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
Disclaimer: The information provided is for research purposes only. The synthesis and handling of these chemicals should be performed by trained professionals in a laboratory setting with appropriate safety precautions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 7-Methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of methyl 7-methyl-1H-indole-2-carboxylate, a functionalized indole derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs to provide detailed experimental protocols, characterization data, and potential applications.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring allows for the fine-tuning of its physicochemical properties and biological activity. This compound, with a methyl group at the 7-position and a methyl ester at the 2-position, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential Applications in Drug Discovery
Derivatives of indole-2-carboxylic acid have shown a wide range of biological activities. Based on the activities of structurally similar compounds, this compound could serve as a key intermediate for the development of novel therapeutic agents in the following areas:
-
Anticancer Agents: Various indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against several cancer cell lines.[1] The core structure of this compound can be readily converted to a variety of amides to explore new anticancer leads.
-
Neurological Disorders: Substituted indole-2-carboxylates have been identified as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, suggesting their potential in treating neurological disorders.[2][3]
-
Infectious Diseases: Indole-based compounds have been investigated for their activity against various pathogens. For instance, indole-2-carboxamides have shown promising results against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5] The indole nucleus is also a key component in compounds with antibacterial and antiviral properties.[6]
Experimental Protocols
Step 1: Synthesis of 7-Methyl-1H-indole-2-carboxylic acid
This step utilizes the Fischer indole synthesis, a classic method for preparing indoles from a substituted phenylhydrazine and an α-ketoacid.
Materials:
-
(2-Methylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium acetate
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve (2-methylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Add a solution of sodium acetate (1 equivalent) in water to neutralize the hydrochloride and free the hydrazine base.
-
To this mixture, add pyruvic acid (1.1 equivalents) dropwise while stirring.
-
After the addition is complete, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-methyl-1H-indole-2-carboxylic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
This step involves the acid-catalyzed esterification of the carboxylic acid synthesized in Step 1.[7][8]
Materials:
-
7-Methyl-1H-indole-2-carboxylic acid
-
Anhydrous methanol
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend 7-methyl-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain pure this compound.
Data Presentation
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane |
Table 2: Spectroscopic Data (Predicted based on Methyl 1H-indole-2-carboxylate[9][10])
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| ~8.8 (br s, 1H, NH) | ~162.0 (C=O) |
| ~7.5 (d, 1H, H-4) | ~137.0 (C-7a) |
| ~7.2 (d, 1H, H-6) | ~129.0 (C-2) |
| ~7.1 (s, 1H, H-3) | ~127.0 (C-3a) |
| ~7.0 (t, 1H, H-5) | ~125.0 (C-7) |
| ~3.9 (s, 3H, OCH₃) | ~123.0 (C-5) |
| ~2.5 (s, 3H, Ar-CH₃) | ~121.0 (C-6) |
| ~120.0 (C-4) | |
| ~105.0 (C-3) | |
| ~52.0 (OCH₃) | |
| ~16.0 (Ar-CH₃) |
Note: The predicted chemical shifts are estimations and may vary from experimental values. The presence of the methyl group at the 7-position is expected to cause slight shifts in the signals of the aromatic protons compared to the unsubstituted analog.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl 7-Methyl-1H-indole-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of methyl 7-methyl-1H-indole-2-carboxylate and its derivatives in drug discovery. While direct biological data for this specific molecule is limited in publicly available literature, the indole-2-carboxylate scaffold is a well-established privileged structure in medicinal chemistry. This document synthesizes information from closely related analogues to highlight potential therapeutic areas, relevant signaling pathways, and detailed experimental protocols.
Therapeutic Potential of the Indole-2-Carboxylate Scaffold
Derivatives of the indole-2-carboxylate core have demonstrated significant therapeutic potential across various disease areas, primarily in oncology, virology, and infectious diseases. The versatility of this scaffold allows for substitutions at multiple positions, leading to a wide range of biological activities.
-
Anticancer Activity: Numerous indole-2-carboxamide derivatives have been investigated as potent anticancer agents. These compounds often function as inhibitors of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Overexpression or mutation of these kinases is a hallmark of many cancers.[3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[2][4]
-
Antiviral Activity (Anti-HIV): The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors.[5] These inhibitors chelate with Mg2+ ions in the active site of the integrase enzyme, preventing the integration of the viral DNA into the host genome, a critical step in the HIV-1 replication cycle.[5][6]
-
Anti-parasitic Activity (Anti-Trypanosoma cruzi): Indole-2-carboxamide derivatives have shown activity against the intracellular amastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]
Quantitative Biological Activity of Indole-2-Carboxylate Derivatives
The following table summarizes the biological activity of various indole-2-carboxylate derivatives from published studies. This data highlights the potency and spectrum of activity achievable with this scaffold.
| Compound ID/Reference | Target/Assay | Cell Line(s) | Activity (IC50/GI50/pEC50) |
| Anticancer Derivatives | |||
| Compound 5e [2] | CDK2 Inhibition | - | IC50: 13 nM |
| Compound 5h [2] | CDK2 Inhibition | - | IC50: 11 nM |
| Compound 5k [2] | CDK2 Inhibition | - | IC50: 19 nM |
| Compound Va [3] | EGFR Inhibition | - | IC50: 71 ± 06 nM |
| Compound Va [3] | Antiproliferative | Various | GI50: 26 - 86 nM |
| Compound 49e [8] | VEGFR-2 Inhibition | - | IC50: 1.10 ± 0.08 nM |
| Compound 49e [8] | Antiproliferative | Panc-1, MCF7, HT-29, A-549 | IC50: 42 - 46 nM |
| Anti-HIV Derivatives | |||
| Compound 20a [5] | HIV-1 Integrase Inhibition | - | IC50: 0.13 µM |
| Compound 17a [6] | HIV-1 Integrase Inhibition | - | IC50: 3.11 µM |
| Anti-Trypanosoma cruzi Derivatives | |||
| Compound 3 [7] | Anti-T. cruzi | - | pEC50 > 6 |
| Compound 24 [7] | Anti-T. cruzi | - | pEC50 > 6 |
| Compound 37 [7] | Anti-T. cruzi | - | pEC50 > 6 |
Signaling Pathways and Experimental Workflows
Anticancer Signaling Pathways
Indole-2-carboxylate derivatives often target key nodes in cancer signaling cascades. The diagram below illustrates the inhibition of the EGFR/VEGFR-2 and CDK2 pathways.
Caption: Inhibition of EGFR/VEGFR-2 and CDK2 pathways by indole-2-carboxylates.
General Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the synthesis and evaluation of novel indole-2-carboxylate derivatives.
Caption: General workflow for indole-2-carboxylate drug discovery.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the Fischer indole synthesis, a widely used method for preparing indoles.[9][10]
Protocol: Fischer Indole Synthesis
-
Formation of Hydrazone:
-
React 2-methylphenylhydrazine with methyl pyruvate in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone can be isolated by precipitation or extraction.
-
-
Cyclization:
-
Dissolve the resulting hydrazone in a high-boiling point solvent (e.g., diphenyl ether) or a mixture of solvents with a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Heat the reaction mixture to a high temperature (typically 150-250 °C) for several hours.
-
Monitor the formation of the indole by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
In Vitro Kinase Inhibition Assay (General Protocol for EGFR, VEGFR-2, CDK2)
This protocol describes a general method to assess the inhibitory activity of compounds against protein kinases.
Materials:
-
Recombinant human kinase (EGFR, VEGFR-2, or CDK2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase reaction buffer
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cancer cell lines
-
96-well plates
-
Test compound
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound for a specified time (e.g., 24 hours).
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Anti-HIV-1 Integrase Assay
This protocol is to determine the ability of compounds to inhibit HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends
-
Reaction buffer containing Mg2+
-
Test compound
-
Detection system (e.g., fluorescence-based or ELISA-based)
Procedure:
-
In a suitable assay plate, combine the HIV-1 integrase, oligonucleotide substrates, and serial dilutions of the test compound in the reaction buffer.
-
Incubate the reaction mixture to allow for the strand transfer reaction to occur.
-
Stop the reaction and quantify the amount of integrated product using the chosen detection system.
-
Calculate the percent inhibition and determine the IC50 value.
Anti-Trypanosoma cruzi Amastigote Assay
This protocol assesses the activity of compounds against the intracellular form of T. cruzi.
Materials:
-
Vero cells (or other suitable host cells)
-
T. cruzi trypomastigotes (e.g., a reporter strain expressing β-galactosidase or luciferase)
-
96-well plates
-
Test compound
-
Detection reagent (e.g., CPRG for β-galactosidase or a luciferase substrate)
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to form a monolayer.
-
Infect the Vero cells with T. cruzi trypomastigotes.
-
After infection, wash the cells to remove extracellular parasites and add fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for a period of time (e.g., 72 hours) to allow for amastigote replication.
-
Lyse the cells and measure the reporter gene activity (e.g., β-galactosidase or luciferase) to quantify the number of viable amastigotes.
-
Calculate the percent inhibition and determine the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of Methyl 7-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of methyl 7-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques are designed to ensure accurate identification, quantification, and quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC is a robust method for determining the purity of this compound and for its quantification in various sample matrices. The following is a generalized method that can be adapted and validated for specific applications.
Experimental Protocol: HPLC
A. Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
B. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile and water is often effective for indole derivatives.[1] A starting point could be: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid. |
| Gradient Program | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B (re-equilibration). |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30 °C. |
| Detection | UV at 280 nm.[1] |
| Injection Volume | 10 µL. |
Data Presentation: Method Validation Parameters
The following table presents typical validation parameters for an HPLC method for an indole derivative, which should be established during method validation for this compound.[2][3]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999[3] |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] |
| Precision (% RSD) | Intra-day: < 2.0%, Inter-day: < 3.0% |
| Limit of Detection (LOD) | ~3 µg/mL[2][3] |
| Limit of Quantitation (LOQ) | ~9 µg/mL[2][3] |
Visualization: HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of this compound, particularly for identifying volatile impurities. Due to the polarity of the indole nitrogen, derivatization is often required to improve chromatographic peak shape and thermal stability.[4]
Experimental Protocol: GC-MS with Silylation
A. Derivatization (Silylation): [4][5]
-
Evaporate a solution containing the sample to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
B. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Standard GC-MS with a capillary column. |
| Column | HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[6] |
| Carrier Gas | Helium at a constant flow of 1 mL/min.[6] |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min. |
| Injector Temp | 280°C.[6] |
| Injection Mode | Split (e.g., 20:1). |
| MS Transfer Line | 280°C.[6] |
| Ion Source Temp | 230°C.[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[6] |
| Scan Range | 40-550 m/z.[6] |
Data Presentation: Expected Mass Fragments
The mass spectrum of the silylated derivative is expected to show a molecular ion and characteristic fragments. The fragmentation of the underivatized molecule would likely involve the loss of the methoxy group and cleavage of the ester. The mass spectrum of 7-methylindole shows a strong molecular ion at m/z 131.[7]
| Fragment Description | Expected m/z (Underivatized) | Expected m/z (TMS Derivative) |
| Molecular Ion [M] | 189 | 261 |
| Loss of Methoxy Group [M - OCH₃] | 158 | N/A |
| Loss of Carbomethoxy Group [M - COOCH₃] | 130 | N/A |
| 7-methylindole fragment | 131 | 131 |
| Loss of Methyl from TMS [M - CH₃] (TMS derivative) | N/A | 246 |
Visualization: GC-MS Derivatization Workflow
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
A. Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
B. Data Presentation: Expected Chemical Shifts (in CDCl₃)
The expected chemical shifts are based on the known spectra of similar indole-2-carboxylates and 7-methylindoles.
| Proton / Carbon | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-H | ~8.5 (broad s) | N/A |
| H-3 | ~7.0 (s) | ~108 |
| H-4 | ~7.4 (d) | ~121 |
| H-5 | ~7.0 (t) | ~122 |
| H-6 | ~6.9 (d) | ~120 |
| 7-CH₃ | ~2.5 (s) | ~16 |
| COOCH₃ | ~3.9 (s) | ~52 |
| C=O | N/A | ~162 |
| C-2 | N/A | ~128 |
| C-3a | N/A | ~127 |
| C-7 | N/A | ~120 |
| C-7a | N/A | ~136 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
A. Protocol:
-
Acquire the spectrum using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.
B. Data Presentation: Characteristic Vibrational Bands
The spectrum is expected to show the following characteristic absorption bands.[8]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3400 | Sharp to medium intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to weak intensity |
| Aliphatic C-H Stretch | 2950-2850 | Methyl group stretches |
| C=O Stretch (Ester) | ~1710 | Strong intensity |
| Aromatic C=C Stretch | 1600-1450 | Multiple medium intensity bands |
| C-O Stretch (Ester) | 1300-1100 | Strong intensity |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated indole system.
A. Protocol:
-
Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Record the absorbance from 200 to 400 nm.
B. Data Presentation: Expected Absorption Maxima
The indole chromophore typically exhibits two main absorption bands.
| Wavelength (λmax) | Solvent | Description |
| ~220 nm | Methanol | Corresponds to the B-band of the indole ring. |
| ~280 nm | Methanol | Corresponds to the L-band of the indole ring. |
Visualization: Analytical Characterization Logic
References
- 1. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. 1H-Indole, 7-methyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methyl 7-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of methyl 7-methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The selection of an appropriate purification method is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities, thereby guaranteeing the compound's integrity for subsequent applications in research and drug development.
The primary methods for the purification of indole derivatives, including this compound, are flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the impurity profile of the crude material, the required final purity, and the scale of the purification.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of different purification methods for indole carboxylate derivatives, based on literature data for structurally related compounds.
| Purification Method | Typical Mobile/Solvent System | Purity Achieved | Typical Yield | Throughput | Key Considerations |
| Flash Column Chromatography | Gradients of ethyl acetate in hexanes or methanol in dichloromethane. | >95% | 50-90% | High | Effective for removing major impurities with different polarities. |
| Recrystallization | Ethanol, or a mixture of hexanes and ethyl acetate. | >98% | 70-95% | Medium | Excellent for obtaining highly pure crystalline material; requires a suitable solvent. |
| Preparative HPLC | Gradients of acetonitrile or methanol in water (often with 0.1% formic acid). | >99% | 60-85% | Low | Ideal for achieving very high purity and for separating closely related impurities. |
Experimental Workflow
The general workflow for the purification of a synthesized compound like this compound is outlined below.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderately polar compounds like this compound from less polar or more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Eluent reservoir and fraction collector (optional)
Procedure:
-
Eluent Selection:
-
Dissolve a small amount of the crude product in a few drops of DCM.
-
Spot the solution onto a TLC plate and develop it in various solvent systems to find an optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1) or a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM).[1][2]
-
The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or DCM).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent to dryness.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar solvent system.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline solids. The key is to find a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.
Materials:
-
Crude this compound
-
Ethanol
-
Hexanes
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Potential solvents include ethanol, or a mixture of hexanes and ethyl acetate.[3]
-
The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Protocol 3: Purification by Preparative HPLC
Preparative HPLC is a high-resolution purification technique suitable for obtaining very high purity material, especially for separating isomers or closely related impurities.
Materials:
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Formic acid (optional)
-
Preparative HPLC system with a C18 column
Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and gradient conditions.
-
A common mobile phase for indole derivatives is a gradient of acetonitrile or methanol in water, sometimes with a small amount of formic acid (0.1%) to improve peak shape.[4]
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent like methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the sample solution onto the column.
-
Run the preparative HPLC using the optimized gradient method.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the target compound as it elutes from the column.
-
-
Solvent Removal and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
-
If the mobile phase contained water, the remaining aqueous solution can be freeze-dried (lyophilized) or the product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by drying and evaporation of the solvent.
-
References
Application Notes and Protocols for the Functionalization of Methyl 7-Methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of methyl 7-methyl-1H-indole-2-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and the targeted functionalization of this specific molecule allows for the exploration of new chemical space in drug discovery programs. The presence of the methyl group at the 7-position and the methyl ester at the 2-position influences the reactivity of the indole ring, making specific protocols essential for successful synthesis.
Introduction to the Reactivity of this compound
The indole ring is an electron-rich aromatic system. The C3 position is the most nucleophilic and prone to electrophilic substitution. The N-H proton is acidic and can be removed by a base, allowing for N-functionalization. The electron-withdrawing methyl ester at the C2 position deactivates the pyrrole ring towards electrophilic attack to some extent, but the C3 position remains the most reactive site. The methyl group at C7 has a mild electron-donating effect.
Key Functionalization Reactions
The functionalization of this compound can be strategically performed at several positions to generate a diverse library of compounds. The primary sites for modification are the C3-position of the indole ring and the indole nitrogen (N1).
Data Presentation: Summary of Functionalization Reactions
| Position | Reaction | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| C3 | Halogenation (Bromination) | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0 to rt | 85-95 |
| C3 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | Acetic Anhydride | -10 to 0 | 60-75 |
| C3 | Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Dichloromethane (DCM) or Dichloroethane (DCE) | 0 to rt | 70-85[1] |
| N1 | N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Dimethylformamide (DMF) or Acetonitrile (MeCN) | rt to 60 | 80-95[2] |
| N1 | N-Acylation | Acyl chloride or Thioester, Base (e.g., Cs₂CO₃) | Xylene or Dichloromethane (DCM) | rt to 140 | 75-90[3][4] |
Experimental Protocols
Protocol 1: C3-Bromination of this compound
This protocol describes the selective bromination at the C3 position of the indole ring using N-bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-bromo-7-methyl-1H-indole-2-carboxylate.
Protocol 2: C3-Nitration of this compound
This protocol details the nitration at the C3 position. Caution should be exercised when handling concentrated acids.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Anhydride
-
Ice/salt bath
-
Crushed ice
-
Sodium bicarbonate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, cool acetic anhydride to -10 °C using an ice/salt bath.
-
Slowly add concentrated nitric acid (1.1 eq) to the cold acetic anhydride with vigorous stirring to prepare the nitrating mixture.
-
In a separate flask, dissolve this compound (1.0 eq) in acetic anhydride and cool to -10 °C.
-
Add the prepared nitrating mixture dropwise to the indole solution, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure methyl 7-methyl-3-nitro-1H-indole-2-carboxylate.
Protocol 3: N-Alkylation of this compound
This protocol describes the alkylation at the indole nitrogen.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-alkylated product.
Visualizations
Reaction Pathway: C3-Bromination
Caption: C3-Bromination of the indole substrate.
Experimental Workflow: General Functionalization
Caption: A general experimental workflow.
References
Application Notes and Protocols: The Role of Indole-2-Carboxylates in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-2-carboxylates are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology due to their diverse and potent biological activities. The indole scaffold, a privileged structure in drug discovery, imparts favorable pharmacokinetic and pharmacodynamic properties, making its derivatives promising candidates for therapeutic development. This document provides detailed application notes and experimental protocols for studying the multifaceted roles of indole-2-carboxylates, with a focus on their applications as NMDA receptor antagonists, HIV-1 integrase inhibitors, and anticancer agents.
Indole-2-Carboxylates as NMDA Receptor Antagonists
Indole-2-carboxylic acid (I2CA) and its derivatives are notable for their activity as competitive antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1] This modulation of the NMDA receptor, a key player in excitatory neurotransmission, makes these compounds valuable tools for neuroscience research and potential therapeutics for conditions associated with excitotoxicity, such as stroke and epilepsy.
Signaling Pathway
The diagram below illustrates the mechanism of action of indole-2-carboxylates at the NMDA receptor. Under normal conditions, both glutamate and a co-agonist (glycine or D-serine) must bind to the receptor to allow for ion influx. Indole-2-carboxylates competitively inhibit the binding of glycine, thereby preventing channel activation and subsequent Ca2+ influx.
Quantitative Data
The following table summarizes the inhibitory activities of selected indole-2-carboxylate derivatives at the NMDA receptor glycine site.
| Compound | Assay | Species | IC₅₀ / Kᵢ | Reference |
| Indole-2-carboxylic acid (I2CA) | NMDA-gated current inhibition | Rat cortical/spinal neurons | IC₅₀: 105 µM | [1] |
| 5-Fluoro-I2CA | NMDA-gated current inhibition | Rat cortical/spinal neurons | IC₅₀: 61 µM, Kᵢ: 15 µM | [1] |
| 2-Carboxy-6-chloro-3-indoleacetic acid | [³H]glycine binding | Rat brain | Kᵢ: 1.6 µM | [2] |
| 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid | [³H]glycine binding | Mouse | pKᵢ: 8.5 (nanomolar affinity) | [3] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring the inhibitory effect of indole-2-carboxylates on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., rat cortical neurons)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 0.1 Glycine, pH 7.2.
-
Internal pipette solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2.
-
NMDA and Glycine stock solutions
-
Indole-2-carboxylate test compound stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons into the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to elicit an inward current.
-
After establishing a stable baseline response, co-apply the indole-2-carboxylate test compound at various concentrations with the NMDA/glycine solution.
-
Record the peak inward current at each concentration of the test compound.
-
Wash out the test compound and ensure the NMDA/glycine-evoked current returns to baseline.
-
Data Analysis: Plot the percentage inhibition of the NMDA-evoked current against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Indole-2-Carboxylates as HIV-1 Integrase Inhibitors
A significant area of contemporary research is the development of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[4][5] These compounds, known as integrase strand transfer inhibitors (INSTIs), function by chelating essential magnesium ions (Mg²⁺) within the enzyme's active site, thereby preventing the integration of viral DNA into the host genome.[1][4]
Mechanism of Action
The following diagram illustrates the proposed binding mode of indole-2-carboxylate derivatives within the HIV-1 integrase active site, highlighting the chelation of Mg²⁺ ions.
Quantitative Data
The table below presents the in vitro inhibitory activity of representative indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound | Assay | IC₅₀ | Reference |
| Indole-2-carboxylic acid (1) | Strand Transfer Inhibition | 32.37 µM | [6] |
| Derivative 17a | Strand Transfer Inhibition | 3.11 µM | [6][7] |
| Derivative 20a | Strand Transfer Inhibition | 0.13 µM | [4][5] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the strand transfer activity of HIV-1 integrase and its inhibition by indole-2-carboxylate derivatives.
Materials:
-
Recombinant full-length HIV-1 integrase
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA
-
Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., DIG-labeled)
-
HRP-labeled anti-DIG antibody
-
Assay buffer, wash buffer, and TMB substrate
-
Indole-2-carboxylate test compounds
Procedure:
-
Coat streptavidin-coated 96-well plates with the biotinylated DS DNA.
-
Wash the plates to remove unbound DS DNA.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Add the indole-2-carboxylate test compounds at various concentrations to the wells. Include a positive control inhibitor (e.g., sodium azide) and a vehicle control.
-
Initiate the reaction by adding the TS DNA to the wells.
-
Incubate to allow the strand transfer reaction to occur.
-
Wash the plates to remove unreacted components.
-
Add HRP-labeled antibody directed against the 3'-end modification of the TS DNA and incubate.
-
Wash the plates to remove unbound antibody.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the inhibitor.
Indole-2-Carboxylates as Anticancer Agents
Derivatives of indole-2-carboxylic acid, particularly indole-2-carboxamides, have emerged as a promising class of anticancer agents with diverse mechanisms of action.[8][9][10][11] These compounds have been shown to inhibit key enzymes in cancer metabolism, modulate critical signaling pathways, and induce apoptosis.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for screening indole-2-carboxylate derivatives for anticancer activity.
Quantitative Data
The table below summarizes the anticancer activity of selected indole-2-carboxylate derivatives.
| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ | Reference |
| 6-acetamido-indole-2-carboxylic acid (9o-1) | IDO1/TDO dual inhibitor | - | IDO1: 1.17 µM, TDO: 1.55 µM | |
| Thiazolyl-indole-2-carboxamide (6i) | Multitarget kinase inhibitor | MCF-7 (Breast) | 6.10 µM | [8] |
| Thiazolyl-indole-2-carboxamide (6v) | Multitarget kinase inhibitor | MCF-7 (Breast) | 6.49 µM | [8] |
| Indole-2-carboxamide (5d) | EGFR/CDK2 dual inhibitor | MCF-7 (Breast) | EGFR: 89 nM | |
| Indole-2-carboxamide (5e) | EGFR/CDK2 dual inhibitor | MCF-7 (Breast) | CDK2: 13 nM | [9] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
96-well plates
-
Indole-2-carboxylate test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indole-2-carboxylate test compounds for 48-72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log concentration of the compound.
This protocol is used to determine the effect of indole-2-carboxylates on cell cycle progression.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Harvest treated and control cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse treated and control cells with RIPA buffer and quantify the protein concentration.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels of apoptotic markers between treated and control samples. The appearance of cleaved forms of caspase-3 and PARP is indicative of apoptosis induction.
References
- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Cell Cycle Protocols [bdbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Methyl 7-methyl-1H-indole-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-methyl-1H-indole-2-carboxylate is a valuable heterocyclic building block in the field of organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products. The presence of a methyl group at the 7-position and a methyl carboxylate at the 2-position provides specific steric and electronic properties, as well as synthetic handles for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various target molecules, particularly those with therapeutic potential.
Key Synthetic Transformations
This compound can undergo several key transformations, making it a versatile starting material. The primary reactions involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation. Additionally, the indole nitrogen can be functionalized through alkylation.
Hydrolysis to 7-methyl-1H-indole-2-carboxylic acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step to enable further reactions, such as amide coupling. This transformation is typically achieved under basic conditions.
Amide Bond Formation
The resulting 7-methyl-1H-indole-2-carboxylic acid is a key intermediate for the synthesis of a wide range of indole-2-carboxamides. These compounds have shown significant biological activity, including anti-parasitic, anti-mycobacterial, and anti-cancer properties. The amide coupling is typically facilitated by standard coupling reagents.
N-Alkylation of the Indole Ring
The nitrogen of the indole ring can be alkylated to introduce further diversity into the molecular structure. This reaction is typically performed by deprotonating the indole with a suitable base, followed by reaction with an alkyl halide.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol is adapted from a similar procedure for the hydrolysis of a substituted indole-2-carboxylate ester.[1]
Materials:
-
This compound
-
Ethanol
-
10% Potassium hydroxide (KOH) solution
-
10% Hydrochloric acid (HCl)
-
Activated carbon
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
With stirring at room temperature, add a 10% aqueous solution of potassium hydroxide (excess).
-
Continue stirring until the reaction is complete (monitor by TLC). A solid precipitate of the potassium salt may form.
-
Filter the hydrolysate and dissolve the solid product in water.
-
Add activated carbon and reflux the solution for a short period to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate and acidify with 10% hydrochloric acid until a white solid precipitates.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methyl-1H-indole-2-carboxylic acid.
Protocol 2: Synthesis of 7-Methyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide
This protocol describes the amide coupling of 7-methyl-1H-indole-2-carboxylic acid with an amine, a key step in the synthesis of potent anti-trypanosomal agents.[2]
Materials:
-
7-methyl-1H-indole-2-carboxylic acid (1.0 eq)
-
N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (1.0 eq)
-
Amine coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of 7-methyl-1H-indole-2-carboxylic acid (120 mg, 0.68 mmol) in a suitable anhydrous solvent (e.g., DCM), add the amine coupling reagents (e.g., HATU or a mixture of HOBt and EDC).
-
Add a suitable base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of the amine and facilitate the coupling reaction.
-
Add N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (160 mg, 0.68 mmol) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and by-products.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (FCC) on silica gel (e.g., 0–5% MeOH in DCM) to yield the title compound as a white solid.
Protocol 3: N-Alkylation of this compound
This is a general protocol for the N-alkylation of indoles, which can be applied to this compound.[3]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq)
-
Anhydrous THF or DMF
Procedure:
-
To a solution of this compound in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes to allow for the deprotonation of the indole nitrogen.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated indole.
Data Presentation
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Amide Coupling | 7-methyl-1H-indole-2-carboxylic acid | 7-Methyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide | 56 | [2] |
| Hydrolysis | 4-bromo-7-methylindole-2-carboxylate ethyl ester | 4-bromo-7-methylindole-2-carboxylic acid | 74.6 | [1] |
Applications in Drug Discovery & Associated Signaling Pathways
Derivatives of 7-methyl-1H-indole-2-carboxylate are potent inhibitors of various biological targets, indicating their potential as therapeutic agents.
Anti-mycobacterial Agents Targeting MmpL3
Indole-2-carboxamides derived from this building block have been identified as potent inhibitors of Mycobacterium tuberculosis. Their mechanism of action involves the inhibition of the essential mycolic acid transporter, MmpL3.[4] MmpL3 is crucial for the transport of trehalose monomycolate (TMM), a key component of the mycobacterial cell wall.[2][5] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[2]
Caption: MmpL3 Inhibition by Indole-2-carboxamides.
Dual EGFR/CDK2 Inhibitors for Cancer Therapy
Certain indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), showing synergistic anti-cancer effects.[6][7][8] EGFR is a key receptor tyrosine kinase that activates the RAS-ERK signaling pathway, promoting cell proliferation and survival.[7][8] CDK2, on the other hand, regulates the cell cycle and has been shown to stabilize ERK1/2 through the deubiquitinase USP37.[6][7][8] Dual inhibition leads to a more effective shutdown of the pro-proliferative ERK signaling.[6][7][8]
Caption: Dual Inhibition of EGFR and CDK2 Signaling.
TRPV1 Agonists for Pain Management
The indole-2-carboxamide scaffold has also been explored for the development of Transient Receptor Potential Vanilloid 1 (TRPV1) agonists. TRPV1 is an ion channel involved in pain perception.[9][10][11] Agonists initially activate the channel, causing a sensation of pain, but prolonged activation leads to desensitization of the receptor, resulting in an analgesic effect.[11] This process involves calcium influx and the activation of downstream signaling pathways, including protein kinases A and C (PKA and PKC).[10]
Caption: TRPV1 Agonist Signaling Pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules with significant biological activities. Its utility in the construction of potent enzyme inhibitors and receptor modulators highlights its importance in modern drug discovery programs. The provided protocols and pathway diagrams serve as a guide for researchers to harness the full potential of this important synthetic intermediate.
References
- 1. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. What are the therapeutic applications for TRPV1 agonists? [synapse.patsnap.com]
- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. TRPV1 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-methyl-1H-indole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of methyl 7-methyl-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common approach is a two-step process:
-
Indole Ring Formation: Synthesis of the 7-methyl-1H-indole-2-carboxylic acid core, typically via the Fischer indole synthesis.[1][2][3] This reaction involves condensing o-tolylhydrazine with pyruvic acid or a pyruvate ester under acidic conditions.[3]
-
Esterification: Conversion of the resulting carboxylic acid to the methyl ester. Common methods include Fischer esterification, alkylation with reagents like methyl iodide or dimethyl sulfate, or using diazomethane for high yields.[4][5][6]
Q2: Why is the choice of acid catalyst critical in the Fischer indole synthesis step?
The acid catalyst is crucial as it facilitates the key[7][7]-sigmatropic rearrangement in the mechanism.[3] The choice of catalyst, whether a Brønsted acid (e.g., H₂SO₄, HCl, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂), can significantly impact yield and purity.[2][3][8] An acid that is too strong may cause decomposition or tar formation, while one that is too weak may lead to an incomplete reaction.[8] The optimal catalyst often needs to be determined empirically for the specific substrates.[9]
Q3: My Fischer indole synthesis is resulting in a low yield. What are common contributing factors?
Low yields in Fischer indole synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[9]
-
Inappropriate Acid Catalyst: As discussed in Q2, the type and concentration of the acid are critical.[8][9] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[8]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can impede the reaction.[8]
-
Side Reactions: Competing reactions like aldol condensation of the ketone/aldehyde or decomposition under harsh acidic conditions can reduce the yield.[9]
Q4: I am having trouble purifying the final product. What are some recommended techniques?
Purification can be challenging due to the presence of starting materials, byproducts, or tar.[7][8] Standard techniques include:
-
Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, for example starting with hexane/ethyl acetate and gradually increasing the polarity, can be effective.[10][11]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or dichloromethane/hexane) can yield a highly pure product.[12]
-
Aqueous Wash: During workup, washing the organic layer with water, brine, and sometimes a mild base (like sodium bicarbonate solution) can help remove inorganic salts and acidic impurities.[8]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general synthetic workflow and a troubleshooting decision tree for the synthesis.
Caption: General two-step synthetic workflow.
Caption: A decision tree for troubleshooting low yields.
Troubleshooting Guide
Problem 1: Low or no yield of 7-methyl-1H-indole-2-carboxylic acid in the Fischer synthesis step.
-
Possible Cause: Inappropriate acid catalyst.
-
Possible Cause: Sub-optimal temperature.
-
Solution: Fischer indole synthesis is often sensitive to temperature.[9] If decomposition or tarring is observed, try lowering the temperature. If the reaction is not proceeding, a higher temperature may be required. Consider microwave-assisted synthesis for rapid heating and potentially improved yields.[8]
-
-
Possible Cause: Impure starting materials.
-
Solution: Ensure the o-tolylhydrazine and pyruvic acid are pure. Phenylhydrazines can degrade over time; check purity by NMR or TLC before use.[7]
-
Problem 2: Significant tar and polymeric byproduct formation.
-
Possible Cause: Reaction conditions are too harsh.
-
Solution: Strongly acidic conditions and high temperatures can lead to the formation of intractable tars.[8] Try using a milder acid catalyst or lowering the reaction temperature. Slow, controlled addition of the catalyst or one of the reactants may also help to control the exotherm and minimize side reactions.
-
Problem 3: Incomplete esterification of 7-methyl-1H-indole-2-carboxylic acid.
-
Possible Cause: Equilibrium not driven to completion.
-
Possible Cause: Steric hindrance.
-
Solution: While less of an issue for a methyl ester, if hindrance is a problem, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react it with methanol.[5]
-
Problem 4: Difficulty separating regioisomers.
-
Possible Cause: Use of an incorrect starting hydrazine.
-
Solution: This is a common issue when the arylhydrazine has meta-substituents.[1] To synthesize the 7-methyl indole, you must start with 2-methylphenylhydrazine (o-tolylhydrazine). Using 3-methylphenylhydrazine would lead to a mixture of 4-methyl and 6-methyl indoles. Always confirm the identity of your starting materials.
-
Data and Protocols
Optimization of Reaction Conditions
The following tables summarize typical conditions that can be optimized for the key reaction steps.
Table 1: Fischer Indole Synthesis - Catalyst and Solvent Effects
| Catalyst | Solvent | Typical Temperature (°C) | Yield | Notes |
| H₂SO₄ (conc.) | Acetic Acid | 80-100 | Moderate | Common Brønsted acid catalyst; can cause charring.[2][3] |
| Polyphosphoric Acid (PPA) | None | 100-150 | Good-High | Acts as both catalyst and solvent; effective for less reactive substrates.[1][8] |
| ZnCl₂ | Ethanol | Reflux | Moderate-Good | Common Lewis acid catalyst, can be milder than strong Brønsted acids.[2][9] |
| p-Toluenesulfonic acid (PTSA) | Toluene | Reflux | Moderate | Allows for azeotropic removal of water.[2] |
Table 2: Esterification Methods for Indole-2-Carboxylic Acid
| Method | Reagents | Solvent | Yield | Notes |
| Fischer Esterification | Excess MeOH, cat. H₂SO₄ | Methanol | Good-High | Classic, cost-effective method. Reaction is reversible.[4] |
| Alkylation | MeI, K₂CO₃ | Acetone/DMF | High | Irreversible but MeI is toxic. Can also alkylate the indole nitrogen.[5] |
| Acyl Chloride Formation | 1) SOCl₂ 2) MeOH | DCM/Toluene | High | Good for acid-sensitive substrates or hindered alcohols.[5] |
| Diazomethane | CH₂N₂ | Ether/THF | Very High | High yielding and clean, but diazomethane is explosive and toxic.[6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-methyl-1H-indole-2-carboxylic acid
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10 eq by weight) and heat to 80°C.
-
In a separate beaker, dissolve o-tolylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol.
-
Slowly add the ethanolic solution to the hot PPA under vigorous stirring.
-
Increase the temperature to 100-110°C and maintain for 1-2 hours, monitoring the reaction by TLC.
-
Allow the reaction mixture to cool to approximately 60°C and pour it carefully onto crushed ice with stirring.
-
The resulting precipitate is the crude carboxylic acid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Suspend the crude 7-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[8]
-
Evaporate the solvent to yield the crude methyl ester, which can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization.[12]
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. iris.unina.it [iris.unina.it]
- 11. echemi.com [echemi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Methyl 7-methyl-1H-indole-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of methyl 7-methyl-1H-indole-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield in my Fischer indole synthesis of this compound. What are the potential causes and solutions?
A1: Low yields are a common issue in the Fischer indole synthesis. Several factors can contribute to this problem:
-
Incomplete Hydrazone Formation: The initial condensation of 2,6-dimethylphenylhydrazine with methyl pyruvate to form the corresponding hydrazone is a critical step. Ensure you are using appropriate reaction conditions, such as an acidic catalyst (e.g., a few drops of acetic acid) and allowing sufficient reaction time.
-
Suboptimal Cyclization Conditions: The acid-catalyzed cyclization of the hydrazone is the core of the Fischer indole synthesis. The choice of acid catalyst and reaction temperature is crucial.[1][2][3]
-
Catalyst: Polyphosphoric acid (PPA) is often effective, but other Brønsted or Lewis acids like sulfuric acid, zinc chloride, or boron trifluoride can be used.[2][3] The optimal catalyst may need to be determined empirically.
-
Temperature: The reaction often requires elevated temperatures to proceed efficiently.[4] However, excessive heat can lead to decomposition and the formation of side products. A stepwise increase in temperature might be beneficial.
-
-
Side Reactions: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product. See Q2 for more details on side reactions.
-
Purification Losses: The product may be lost during workup and purification. Ensure efficient extraction and use appropriate chromatography conditions.
Troubleshooting Summary Table:
| Potential Cause | Recommended Action |
| Incomplete hydrazone formation | Add a catalytic amount of acid (e.g., acetic acid) to the hydrazine/ketone mixture. Ensure anhydrous conditions. |
| Inefficient cyclization | Screen different acid catalysts (PPA, H₂SO₄, ZnCl₂, BF₃·OEt₂). Optimize reaction temperature and time. |
| Product decomposition | Avoid excessive heating during cyclization. Monitor the reaction progress by TLC. |
| Purification losses | Optimize extraction pH. Use a suitable solvent system for column chromatography. |
Q2: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize them?
A2: Side product formation is a common challenge. The primary side products in the Fischer indole synthesis of this compound can include:
-
Regioisomers: If there are other potential cyclization pathways, regioisomers can form. For the synthesis of the target molecule from 2,6-dimethylphenylhydrazine, the formation of the 5-methyl isomer is a possibility if the starting hydrazine is contaminated with 2,4-dimethylphenylhydrazine. Ensure the purity of your starting materials.
-
Products from Incomplete Cyclization: The reaction may stall at intermediate stages, such as the di-imine intermediate, especially if the reaction conditions are not optimal.[1][2]
-
Tar Formation: At high temperatures and strong acid concentrations, polymerization and decomposition can lead to the formation of tarry, insoluble materials.
Strategies to Minimize Side Products:
-
Purity of Starting Materials: Use highly pure 2,6-dimethylphenylhydrazine and methyl pyruvate.
-
Control of Reaction Conditions: Gradually add the hydrazone to the pre-heated acid catalyst to maintain better control over the reaction exotherm.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Experimental Protocols
Detailed Protocol for Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 2,6-dimethylphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add methyl pyruvate (1.05 eq) dropwise to the mixture at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting hydrazine.
-
The resulting hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be used directly in the next step after solvent removal under reduced pressure.
Step 2: Indolization (Cyclization)
-
In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat polyphosphoric acid (PPA) to 80-90 °C.
-
Slowly and carefully add the crude hydrazone from Step 1 to the hot PPA with vigorous stirring. An exothermic reaction is expected.
-
After the addition is complete, heat the reaction mixture to 100-110 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
The following table presents hypothetical data for the optimization of the cyclization step, illustrating the impact of different catalysts and temperatures on the reaction yield.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | 100 | 2 | 65 |
| 2 | PPA | 120 | 2 | 58 (increased side products) |
| 3 | H₂SO₄ (conc.) | 80 | 3 | 45 |
| 4 | ZnCl₂ | 130 (in xylene) | 4 | 55 |
| 5 | BF₃·OEt₂ | 80 (in DCE) | 4 | 50 |
Visualizations
Diagram 1: Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
References
Technical Support Center: Synthesis of Methyl 7-methyl-1H-indole-2-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 7-methyl-1H-indole-2-carboxylate, a key intermediate in various pharmaceutical applications. This guide provides troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental procedures to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and versatile method for synthesizing substituted indoles like this compound is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine (in this case, o-tolylhydrazine) and a ketone or aldehyde (methyl pyruvate). An alternative, though less common, route is the Hemetsberger-Knittel indole synthesis, which involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[2]
Q2: My Fischer indole synthesis is resulting in a low yield. What are the primary causes?
A2: Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is highly sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[3] Other common issues include suboptimal reaction temperature, incorrect acid catalyst strength or concentration, and the presence of impurities in the starting materials.[4][5] Side reactions, such as the formation of regioisomers or decomposition of the product under harsh acidic conditions, can also significantly reduce the yield.
Q3: I am observing the formation of a regioisomer, likely methyl 5-methyl-1H-indole-2-carboxylate. How can I improve the regioselectivity of the reaction?
A3: The formation of regioisomers is a known challenge when using unsymmetrical ketones or substituted phenylhydrazines in the Fischer indole synthesis.[3] The choice of acid catalyst and its concentration are critical in controlling the regioselectivity.[6] Steric hindrance can also play a role; cyclization may be favored at the less sterically hindered ortho position. Experimenting with different acid catalysts (e.g., Brønsted vs. Lewis acids) and optimizing the reaction temperature may help favor the formation of the desired 7-methyl isomer.[6]
Q4: What are the best practices for purifying the crude product and separating it from any regioisomers?
A4: Purification of indole derivatives can be challenging due to the similar polarities of the product and byproducts.[4] Column chromatography is a standard and effective method for purification.[7] The choice of the solvent system is crucial for achieving good separation. A gradient elution using a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is often effective. For separating regioisomers, techniques like High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), may be necessary.[7][8] Recrystallization can also be employed to obtain a highly pure product, although this may lead to a lower overall recovery.[4]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are necessary. Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. The acids used as catalysts, such as polyphosphoric acid or sulfuric acid, are corrosive and should also be handled with care. The reaction may be exothermic, so it is important to control the rate of addition of reagents and to have appropriate cooling measures in place.
Troubleshooting Guides
Low Yield in Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low to No Product Formation | Inappropriate acid catalyst (too strong or too weak) | Optimize the acid catalyst. Try a milder acid like acetic acid or a Lewis acid such as zinc chloride.[4] |
| Reaction temperature is too low or too high | Perform small-scale experiments to determine the optimal temperature for your specific substrates.[4] | |
| Impure starting materials | Ensure the purity of o-tolylhydrazine and methyl pyruvate through recrystallization or distillation.[4] | |
| Formation of Multiple Byproducts | Side reactions such as aldol condensation | If applicable to your specific ketone, consider using a non-enolizable carbonyl compound.[3] |
| Oxidative decomposition of the product | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] | |
| Product Decomposition | The indole product is sensitive to the strong acid catalyst | Neutralize the reaction mixture promptly upon completion and consider using a milder acid.[3] |
Poor Regioselectivity (Formation of 5-Methyl Isomer)
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of the 5-methyl regioisomer | Inappropriate acid catalyst or concentration | Vary the acid catalyst (e.g., from polyphosphoric acid to methanesulfonic acid) and its concentration to influence the cyclization pathway.[6] |
| High reaction temperature favoring the thermodynamically more stable isomer | Lower the reaction temperature to potentially favor the kinetically controlled product. | |
| Difficulty in separating the 7-methyl and 5-methyl isomers | Similar polarity of the regioisomers | Employ high-resolution chromatographic techniques such as HPLC or preparative TLC for separation.[7][8] |
Experimental Protocols
Representative Protocol for Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
o-Tolylhydrazine hydrochloride
-
Methyl pyruvate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., Eaton's reagent)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve o-tolylhydrazine hydrochloride in ethanol. Add methyl pyruvate and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: In a separate flask, heat polyphosphoric acid to approximately 80-100°C. To the pre-formed hydrazone (or a mixture of o-tolylhydrazine and methyl pyruvate), slowly add the hot PPA with vigorous stirring. The reaction is exothermic. Maintain the reaction temperature at 100-120°C for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Visualizations
Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchwithnj.com [researchwithnj.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Methyl 7-methyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 7-methyl-1H-indole-2-carboxylate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound, like many indole derivatives, are its susceptibility to oxidation, photodegradation, and hydrolysis under certain conditions. The indole ring is electron-rich, making it prone to oxidation, while the methyl ester group can be hydrolyzed in the presence of strong acids or bases.[1][2][3][4][5] Exposure to light can also lead to degradation.[6][7]
Q2: How should I properly store this compound?
A2: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place.[8] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[7] For long-term storage, keeping the compound in a tightly sealed container at 2°C - 8°C is advisable.[8]
Q3: I've noticed a color change in my sample of this compound. What does this indicate?
A3: A change in color, such as the development of a yellow or brownish hue, is a common indicator of degradation in indole-containing compounds.[7] This is often due to oxidation of the indole ring, which can lead to the formation of colored impurities.[7] If you observe a color change, it is recommended to verify the purity of the compound using an analytical technique like HPLC or TLC before proceeding with your experiment.
Q4: Can the methyl ester group hydrolyze during my experiments?
A4: Yes, the methyl ester group is susceptible to hydrolysis, particularly under basic conditions, which would yield 7-methyl-1H-indole-2-carboxylic acid.[4][5] Strongly acidic conditions may also promote hydrolysis, although esterification is also possible in the presence of an alcohol and a strong acid catalyst.[9][10] It is advisable to maintain a neutral or mildly acidic pH if hydrolysis is a concern.
Troubleshooting Guides
Issue 1: Unexpected spots on Thin Layer Chromatography (TLC)
-
Symptom: When running a TLC of your reaction mixture or a stock solution, you observe new spots that were not present in the starting material.
-
Possible Causes & Solutions:
-
Oxidation: The indole ring may be oxidizing.
-
Solution: Try running your reactions under an inert atmosphere (nitrogen or argon). When preparing solutions, use degassed solvents.[7]
-
-
Hydrolysis: The methyl ester may be hydrolyzing to the corresponding carboxylic acid. This will appear as a more polar spot on the TLC plate.
-
Solution: Ensure your reaction conditions are not strongly basic. If a base is required, consider using a non-nucleophilic organic base and running the reaction at a lower temperature.
-
-
Photodegradation: Exposure to ambient or UV light can cause degradation.[6][7]
-
Solution: Protect your reaction vessel and solutions from light by wrapping them in aluminum foil or using amber-colored glassware.[7]
-
-
Issue 2: Low or inconsistent yields in reactions
-
Symptom: You are experiencing lower than expected or variable yields when using this compound as a starting material.
-
Possible Causes & Solutions:
-
Degradation of Starting Material: The compound may have degraded during storage or handling.
-
Solution: Before use, check the purity of your starting material by TLC, LC-MS, or NMR. If degradation is suspected, purify the compound before use.
-
-
Incompatible Reagents: The indole ring is sensitive to strong oxidizing agents and some electrophiles.[1][2][3]
-
Solution: Review your reaction scheme for any reagents that are known to be incompatible with indoles. Consider milder alternatives if possible.
-
-
Decarboxylation: While less likely for the ester than the carboxylic acid, heating the compound in the presence of acid or base could potentially lead to side reactions. Decarboxylation is a known reaction for indole-2-carboxylic acids at high temperatures.[9][11][12]
-
Solution: If your reaction requires high temperatures, monitor for the formation of 7-methylindole as a byproduct.
-
-
Data Presentation
Summary of Potential Degradation Products
| Degradation Pathway | Potential Product | Triggering Conditions | Analytical Signature |
| Oxidation | Oxindole derivatives | Air, oxidizing agents[1][3] | New, often colored, spots on TLC; corresponding masses in LC-MS. |
| Hydrolysis | 7-methyl-1H-indole-2-carboxylic acid | Strong basic or acidic conditions[4][5] | More polar spot on TLC; mass corresponding to the carboxylic acid in LC-MS. |
| Photodegradation | Various transformation products | UV or ambient light[6][7] | Multiple new spots/peaks in TLC/HPLC. |
| Decarboxylation (of hydrolyzed acid) | 7-methyl-1H-indole | High temperatures[9][11][12] | Less polar spot on TLC; mass corresponding to 7-methylindole in LC-MS. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general method to assess the stability of the compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acidic Conditions: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Conditions: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Conditions: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Photolytic Conditions: Expose an aliquot of the stock solution in a clear vial to UV light (e.g., 254 nm).
-
Thermal Conditions: Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
For each condition, also prepare a control sample stored under normal conditions.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed and control sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC with a UV detector. A C18 column is typically suitable.
-
Mobile Phase Example: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection Wavelength: Monitor at the λmax of the compound.
-
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the time zero sample.
-
Observe the formation of any new peaks, which indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing compound stability under forced degradation conditions.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Indole-2-carboxylic acid methyl ester | 1202-04-6 | FI30465 [biosynth.com]
- 9. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 10. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Indole-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of indole-2-carboxylates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing indole-2-carboxylates?
A1: The most common methods include the Fischer, Reissert, and Buchwald-Hartwig syntheses. The choice of method often depends on the available starting materials and the desired substitution pattern on the indole ring.
Q2: I am observing a low yield in my Fischer indole synthesis. What are the likely causes?
A2: Low yields in Fischer indole synthesis can be attributed to several factors, including decomposition of the starting materials or intermediates, formation of tarry byproducts, or incomplete reaction. Key parameters to investigate are the choice of acid catalyst, reaction temperature, and the stability of the hydrazone intermediate. For instance, a strongly acidic environment or high temperatures can lead to unwanted side reactions and polymerization.[1]
Q3: My Reissert synthesis is not proceeding as expected. What are the critical steps to troubleshoot?
A3: The Reissert synthesis involves two main stages: the condensation of an o-nitrotoluene with diethyl oxalate and the subsequent reductive cyclization.[2][3][4] Common issues can arise from an incomplete initial condensation, which is often base-catalyzed (potassium ethoxide is generally more effective than sodium ethoxide), or inefficient reduction of the nitro group.[2][3][4] The choice of reducing agent is critical in the second step to avoid over-reduction or other side reactions.
Q4: I am having trouble with the Buchwald-Hartwig N-arylation of my indole-2-carboxylate. What should I optimize?
A4: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Common problems include low conversion, and side reactions such as C-arylation. The selection of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields. The base also plays a significant role, with common choices being sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), depending on the substrate's sensitivity.[5][6][7]
Q5: How can I effectively remove the tar-like byproducts from my reaction mixture?
A5: Purification of indole-2-carboxylates from tarry byproducts can be challenging. A common approach involves dissolving the crude product in a suitable organic solvent and then performing a series of extractions. Column chromatography on silica gel is a standard method for purification. In some cases, treatment with activated carbon can help remove colored impurities. For acidic products like indole-2-carboxylic acid, pH--based extraction can be an effective purification strategy.[3]
Troubleshooting Guides
Fischer Indole Synthesis
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice of acid catalyst (Brønsted or Lewis acid) is critical. Optimize by screening different acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂) and their concentrations.[1] |
| Suboptimal Reaction Temperature | High temperatures can lead to decomposition and tar formation, while low temperatures may result in an incomplete reaction. Optimize the temperature based on the specific substrates and catalyst used. |
| Unstable Hydrazone Intermediate | Some arylhydrazones are unstable and may decompose before cyclization. Consider generating the hydrazone in situ without isolation. |
| Steric Hindrance | Bulky substituents on the arylhydrazine or the carbonyl compound can impede the reaction. Higher temperatures or stronger acids might be required. |
Problem: Formation of Tarry Byproducts
| Potential Cause | Troubleshooting Steps |
| Excessively Strong Acid or High Temperature | Use a milder acid catalyst or lower the reaction temperature. Consider using a Lewis acid instead of a strong Brønsted acid. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize byproduct formation. |
| Air Oxidation | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Problem: Formation of Indolenine Impurities
| Potential Cause | Troubleshooting Steps |
| Use of α,α-disubstituted Carbonyl Compounds | This is an inherent pathway for these substrates. If the indole is the desired product, an alternative synthesis route might be necessary. |
| Reaction Conditions Favoring Tautomerization | Optimization of the acid catalyst and temperature may influence the product distribution between the indole and indolenine. |
Reissert Indole Synthesis
Problem: Incomplete Condensation of o-Nitrotoluene and Diethyl Oxalate
| Potential Cause | Troubleshooting Steps |
| Insufficiently Strong Base | Potassium ethoxide is generally more effective than sodium ethoxide for this condensation.[2][3][4] Ensure the base is freshly prepared or properly stored to maintain its activity. |
| Presence of Water | The reaction is sensitive to moisture. Use anhydrous solvents and reagents. |
| Low Reaction Temperature | While the reaction is typically run at room temperature, gentle warming may be necessary for less reactive substrates. |
Problem: Low Yield during Reductive Cyclization
| Potential Cause | Troubleshooting Steps |
| Inefficient Reducing Agent | Zinc in acetic acid is a common choice.[4] Other options include iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent may need to be optimized for the specific substrate. |
| Over-reduction | Excessive amounts of a strong reducing agent or prolonged reaction times can lead to the reduction of the carboxylic acid or the indole ring. Monitor the reaction closely. |
| Side Reactions of the Nitro Group | Under certain conditions, the nitro group can undergo side reactions. Ensure a controlled and efficient reduction to the amine. |
Buchwald-Hartwig N-Arylation
Problem: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is of good quality. The choice of ligand is crucial; screen bulky, electron-rich phosphine ligands.[5][6][7] |
| Inappropriate Base or Solvent | The combination of base and solvent is critical. Common systems include NaOtBu in toluene or Cs₂CO₃ in dioxane. The optimal conditions will depend on the specific substrates.[5][7] |
| Aryl Halide Reactivity | The reactivity of the aryl halide follows the general trend: I > Br > Cl. For less reactive chlorides, a more active catalyst system (e.g., a more electron-rich ligand) may be required. |
Problem: Formation of Side Products (e.g., C-Arylation, Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring C-H Activation | C-arylation can compete with N-arylation. Optimization of the ligand and reaction temperature can help to improve the selectivity for N-arylation. |
| Presence of Protic Impurities | Hydrodehalogenation can be promoted by protic impurities. Ensure the use of dry solvents and reagents. |
| Ligand Decomposition | At high temperatures, some phosphine ligands can decompose, leading to catalyst deactivation and side reactions. Consider using a more thermally stable ligand. |
Experimental Protocols
Detailed Protocol: Reissert Synthesis of Ethyl 4-chloroindole-2-carboxylate
This protocol is adapted from a literature procedure.[3]
Step 1: Condensation
-
To a stirred solution of ethanol (25 mL) under an argon atmosphere at ambient temperature, add potassium tert-butoxide (11.22 g, 0.1 mol) portion-wise.
-
After the viscous solution has cooled, add ether (300 mL), followed by diethyl oxalate (13.6 mL, 0.1 mol).
-
After 10 minutes, add 2-chloro-6-nitrotoluene (17.16 g, 0.1 mol). The solution will turn from yellow to dark red.
-
Transfer the reaction mixture to a stoppered conical flask and let it stand at ambient temperature for 4 hours, then store it in a refrigerator for 65 hours.
-
Collect the resulting solid by filtration, wash with ether until the filtrate is colorless, and dry under suction.
Step 2: Reductive Cyclization
-
To a solution of the solid from Step 1 (11.2 g, 36.2 mmol) in acetic acid (250 mL), add iron powder (7.08 g, 127 mmol).
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Heat the mixture to an external temperature of 90 °C. An exotherm will be observed, with the internal temperature reaching approximately 100 °C.
-
After the exotherm subsides (about 15 minutes), continue heating at 90 °C for an additional 3 hours.
-
Allow the reaction to cool to 45 °C and then pour it into ice-water (500 mL).
-
Extract the mixture with ether (3 x 400 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water (400 mL) and 1N HCl (2 x 300 mL).
-
Dry the organic layer over magnesium sulfate and remove the solvent in vacuo.
-
Purify the crude product by dissolving it in dichloromethane and passing it through a short plug of silica gel to afford the title compound as a pale-yellow solid (yield: 54%).[3]
Data Presentation
Table 1: Effect of Base on Buchwald-Hartwig Amination Yield
| Entry | Amine | Aryl Halide | Base | Solvent | Yield (%) |
| 1 | Aniline | 4-Bromotoluene | NaOtBu | Toluene | 98 |
| 2 | Aniline | 4-Bromotoluene | K₃PO₄ | Dioxane | 75 |
| 3 | Indole | 4-Chlorotoluene | NaOtBu | Toluene | 85 |
| 4 | Indole | 4-Chlorotoluene | Cs₂CO₃ | Dioxane | 60 |
| 5 | Pyrrole | 4-Iodotoluene | K₂CO₃ | DMF | 70 |
Data is illustrative and based on general trends reported in the literature.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yields.
Experimental Workflow for Reissert Indole Synthesis
Caption: Reissert synthesis experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted indoles?
A1: The most common methods for purifying substituted indoles are column chromatography and recrystallization.[1] Column chromatography is a versatile technique that can be adapted to a wide range of substituted indoles, while recrystallization is often effective for obtaining highly pure crystalline products. The choice between these methods depends on the physical properties of the indole derivative, the nature of the impurities, and the scale of the purification.
Q2: My substituted indole is colored, but it should be colorless. What could be the cause and how can I fix it?
A2: Colored impurities in indole synthesis are common and can arise from aerial oxidation or the formation of polymeric byproducts, especially under acidic conditions used in reactions like the Fischer indole synthesis. To decolorize your product, you can try treating a solution of the crude product with activated charcoal before filtration and subsequent purification by chromatography or recrystallization.[2]
Q3: My indole derivative appears to be degrading on the silica gel column. What are my options?
A3: Indoles can be sensitive to the acidic nature of silica gel. If you observe degradation on the column, consider the following options:
-
Deactivate the silica gel: Pre-elute the column with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia to neutralize the acidic sites on the silica.[3]
-
Use an alternative stationary phase: Alumina (neutral or basic) or Florisil can be good alternatives for acid-sensitive compounds.[4]
-
Reverse-phase chromatography: For polar indoles, reverse-phase chromatography on C18-functionalized silica with a buffered mobile phase (e.g., water/methanol or water/acetonitrile) can be an effective purification strategy.[5]
Q4: I am having trouble separating my substituted indole from a closely related impurity. What can I do to improve the separation in column chromatography?
A4: To improve the separation of closely related compounds, you can try the following:
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Optimize the solvent system: A good starting point is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on a TLC plate.[5] Experiment with different solvent mixtures to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Use a shallower solvent gradient: If using a gradient elution, a shallower gradient can improve resolution.
-
Dry loading: If your compound is not very soluble in the eluent, dry loading the sample onto silica gel before adding it to the column can lead to better separation.[3]
-
Choose a different stationary phase: Sometimes a change in the stationary phase (e.g., from silica to alumina or a bonded phase) can alter the selectivity and improve separation.
Troubleshooting Guides
Column Chromatography
Problem: My substituted indole is streaking or tailing on the TLC plate and column.
-
Possible Cause: This is often an issue with polar or basic indoles interacting strongly with the acidic silanol groups on the silica gel.
-
Solution: Add a small amount of a modifier to your eluent. For basic indoles, adding 0.1-1% triethylamine or a few drops of ammonia to the solvent system can significantly improve peak shape. For acidic indoles, a small amount of acetic acid or formic acid can be beneficial.[3]
Problem: My substituted indole won't elute from the silica gel column.
-
Possible Cause: The compound is too polar for the chosen solvent system, or it is irreversibly adsorbed or has degraded on the column.
-
Solution:
-
Gradually increase the polarity of the eluent. For very polar compounds, using a solvent system like methanol in dichloromethane may be necessary.[5]
-
If the compound is still not eluting, it may have decomposed. You can test the stability of your compound on a TLC plate spotted with a small amount of silica gel and left for some time before developing.
-
If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[3]
-
Recrystallization
Problem: My substituted indole "oils out" instead of crystallizing.
-
Possible Cause: The solvent may be too nonpolar, the solution could be supersaturated, or impurities are inhibiting crystal formation.
-
Solution:
-
Try adding a more polar co-solvent.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Add a seed crystal of the pure compound if available.
-
If impurities are suspected, try a preliminary purification step like a quick filtration through a plug of silica before recrystallization.[3]
-
Problem: I am getting a very low yield after recrystallization.
-
Possible Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent to dissolve the compound.
-
After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Try a different solvent or a mixture of solvents where the compound has lower solubility when cold.
-
Data Presentation
Table 1: Column Chromatography Data for the Purification of 2-Phenylindole
| Parameter | Value |
| Reaction | Fischer Indole Synthesis |
| Starting Materials | Phenylhydrazine and Acetophenone |
| Stationary Phase | Silica Gel |
| Eluent | 6% Ethyl Acetate in Hexane |
| Yield | 86% |
| Physical Form | Light yellow solid |
| Reference | [6] |
Table 2: Recrystallization Data for the Purification of 2-Methylindole
| Parameter | Value |
| Reaction | Madelung Synthesis |
| Starting Material | Acetyl-o-toluidine |
| Initial Yield (after distillation) | 80-83% |
| Recrystallization Solvent | Methanol/Water |
| Final Product | Pure white plates |
| Melting Point | 59°C |
| Reference | [7] |
Table 3: Purification of Indole from Coal Tar Wash Oil
| Purification Step | Purity of Indole (wt%) | Yield of Indole (%) |
| Initial Wash Oil | 5.75 | 100 |
| After Methanol Extraction & n-Hexane Re-extraction | 73.3 | 79.1 |
| After n-Hexane Solute Crystallization | 99.5 | 57.5 |
| Reference | [8][9][10][11] |
Experimental Protocols
Protocol 1: Purification of 2-Phenylindole by Column Chromatography [6]
-
Reaction Work-up: After completion of the Fischer indole synthesis, the reaction mixture is cooled to room temperature and diluted with dichloromethane and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Chromatography: The crude product is purified by flash column chromatography on silica gel.
-
Elution: The column is eluted with a solvent system of 6% ethyl acetate in hexane.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: The pure fractions are combined, and the solvent is removed by rotary evaporation to yield pure 2-phenylindole.
Protocol 2: Purification of 2-Methylindole by Distillation and Recrystallization [7]
-
Reaction Work-up: Following the Madelung synthesis, the reaction mixture is cooled, and ethanol and warm water are added. The mixture is warmed to decompose the sodium salt of the product and any excess sodium amide. The cooled mixture is then extracted with ether.
-
Distillation: The combined ether extracts are filtered, concentrated, and the residue is distilled under reduced pressure (119-126°C / 3-4 mm) to give 2-methylindole as a white crystalline mass.
-
Recrystallization: The distilled product is dissolved in methanol, and water is added. The solution is allowed to stand in an ice chest for several hours. The resulting pure white crystalline plates are collected by filtration.
Mandatory Visualization
Caption: A general workflow for selecting a purification strategy for substituted indoles.
Caption: A decision tree for troubleshooting common column chromatography problems.
References
- 1. Preparation of 2-phenylindole | PDF [slideshare.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Indole Functionalization Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during indole functionalization reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.
I. General Issues in Indole Functionalization
This section covers broad challenges that can be applicable across various indole functionalization reactions.
Q1: My indole functionalization reaction is resulting in a low yield. What are the common contributing factors?
A1: Low yields in indole functionalization can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your indole, coupling partners, and reagents. Impurities can lead to unwanted side reactions or catalyst poisoning.
-
Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrates.
-
Atmosphere: For sensitive substrates and catalysts, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Solvent Choice: The polarity and nature of the solvent can significantly influence reaction rates and yields. Ensure the use of anhydrous solvents when employing moisture-sensitive reagents or catalysts.
-
Protecting Groups: For indoles with sensitive functional groups or to control regioselectivity, the use of appropriate protecting groups on the indole nitrogen (e.g., Boc, Ts, SEM) can be crucial.[1]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a common issue in indole chemistry due to the electron-rich nature of the indole ring. Common side reactions include:
-
Polymerization: Under strongly acidic conditions, indoles can be prone to polymerization. Using milder acids or Lewis acids, and running the reaction at higher dilution can help minimize this.
-
Over-alkylation/arylation: In reactions like N-alkylation or C-H functionalization, dialkylation or diarylation can occur. To minimize this, carefully control the stoichiometry of the electrophile (using a slight excess, e.g., 1.05-1.2 equivalents) and consider adding it dropwise.
-
Lack of Regioselectivity: Functionalization can occur at multiple positions on the indole ring (N-1, C-2, C-3, and the benzene ring). The choice of protecting groups, directing groups, and reaction conditions can help control the regioselectivity.
-
Hydrolysis: For functional groups like nitriles, prolonged exposure to acidic or basic conditions, especially in the presence of water, can lead to hydrolysis. Prompt neutralization during work-up and the use of anhydrous conditions are recommended.[2]
II. Specific Reaction Troubleshooting
This section provides detailed troubleshooting for specific indole functionalization reactions.
A. Fischer Indole Synthesis
Q3: My Fischer indole synthesis is failing or giving a very low yield. What should I check?
A3: The Fischer indole synthesis is sensitive to several parameters.[1] Here's a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound are pure. Use freshly distilled or recrystallized starting materials.[3]
-
Acid Catalyst: The choice and concentration of the acid catalyst (Brønsted or Lewis acids) are critical.[3] It is advisable to screen different acid catalysts, with polyphosphoric acid (PPA) often being effective.[3]
-
Temperature and Time: The reaction often requires elevated temperatures, but excessive heat or prolonged reaction times can lead to decomposition.[3] Monitor the reaction progress by TLC to determine the optimal time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
-
Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, leading to side reactions instead of cyclization.[1]
Logical Troubleshooting Flow for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yield in Fischer Indole Synthesis.
B. Indole N-Alkylation
Q4: My indole N-alkylation is giving a mixture of N- and C3-alkylated products. How can I improve N-selectivity?
A4: Achieving high N-selectivity over C3-alkylation is a common challenge. Here are some strategies:
-
Base and Solvent System: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation by deprotonating the indole nitrogen and increasing its nucleophilicity.[4]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation. For example, increasing the temperature to 80 °C has been shown to result in complete N-alkylation in some cases.[4][5]
-
Catalytic Systems: Modern catalytic methods, such as copper hydride (CuH) catalysis with specific ligands like DTBM-SEGPHOS, can provide high N-selectivity.[4]
-
Protecting Groups: Temporarily protecting the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.
| Base | Solvent | Temperature (°C) | N:C3 Alkylation Ratio | Yield (%) |
| NaH | DMF | 80 | >99:1 | 91[5] |
| NaH | THF | 25 | Variable | Moderate[5] |
| K₂CO₃ | Acetone | Reflux | Mixture | Variable |
| CuI/P(p-tolyl)₃/KOH | Dioxane | 100 | N-selective | 42-86[6] |
| Cu(OAc)₂/(R)-DTBM-SEGPHOS | THF | 90 | >20:1 | 85[7] |
Table 1: Influence of Reaction Conditions on Indole N-Alkylation Regioselectivity.
C. C-H Functionalization
Q5: I am trying to functionalize the C4-C7 positions of the indole ring, but the reaction preferentially occurs at the C2 or C3 position. How can I achieve functionalization on the benzene core?
A5: The C2 and C3 positions of the indole ring are inherently more nucleophilic. Functionalization of the less reactive C4-C7 positions typically requires specific strategies:
-
Directing Groups: The use of a directing group at the N-1 position is a common and effective strategy. Different directing groups can steer the functionalization to specific positions on the benzene ring. For example, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[8]
-
Transient Directing Groups: The use of transient directing groups, such as glycine, can also achieve regioselective C4 arylation.[9]
-
Blocking Reactive Positions: Substituting the C2 and/or C3 positions can force functionalization to occur on the benzene ring.
| Directing Group (N-1) | Catalyst System | Position Functionalized | Typical Yield Range (%) |
| P(O)tBu₂ | Pd(OAc)₂/Cu(OTf)₂ | C7 | 79 (for phenylation)[9] |
| P(O)tBu₂ | Cu catalyst | C6 | - |
| Pivaloyl (at C3) | Pd(PPh₃)₂Cl₂/Ag₂O | C4 | 58-83[9] |
| Glycine (transient) | Pd(OAc)₂/AgTFA | C4 | 45-92[9] |
Table 2: Regioselectivity in C-H Arylation of Indole using Directing Groups.
Q6: My palladium-catalyzed C-H functionalization reaction is sluggish and gives low yields. What could be the issue?
A6: Catalyst deactivation is a common problem in palladium-catalyzed reactions. Potential causes and solutions include:
-
Catalyst Poisoning: Certain functional groups or impurities in the substrates or solvent can act as poisons to the palladium catalyst.[5] Ensure all reagents and solvents are of high purity and are thoroughly dried and degassed. Some heterocycles themselves can act as ligands and poison the catalyst.[10]
-
Product Inhibition: The indole product or byproducts can sometimes coordinate to the palladium center and inhibit its catalytic activity.[5]
-
Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands are often effective.[5]
-
Oxidant: In reactions requiring an oxidant to regenerate the active Pd(II) species, the choice and amount of the oxidant are crucial. Common oxidants include Cu(OAc)₂, benzoquinone, and air/O₂.[5]
Catalyst Deactivation Pathways and Solutions
Caption: Troubleshooting catalyst deactivation in Pd-catalyzed reactions.
D. Friedel-Crafts Acylation
Q7: My Friedel-Crafts acylation of indole is not working or giving a low yield. What are the common pitfalls?
A7: Low or no yield in Friedel-Crafts reactions involving indoles can often be attributed to the following:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[11] It is crucial to maintain anhydrous conditions.
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount or even an excess of the catalyst is often required.[11]
-
Deactivated Substrate: While indoles are electron-rich, the presence of strongly electron-withdrawing groups on the indole ring can deactivate it towards electrophilic aromatic substitution.
-
Reaction with Catalyst: The indole nitrogen can coordinate with the Lewis acid, deactivating both the substrate and the catalyst. N-protection can mitigate this issue.
| Indole Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) |
| Indole | Acetic Anhydride | BF₃·OEt₂ | Dioxane | High |
| 2-Methylindole | Acetyl Chloride | SnCl₄ | DCM | Excellent |
| Indole | p-Methoxybenzoyl chloride | ZnCl₂ | - | ~100[12] |
Table 3: Conditions for Friedel-Crafts Acylation of Indoles.
III. Experimental Protocols
Protocol 1: General Procedure for Indole N-Alkylation using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the indole (concentration approx. 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise.
-
The reaction can be stirred at room temperature or heated as required. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Pictet-Spengler Reaction
-
In a clean, dry round-bottom flask, dissolve tryptamine or a substituted tryptamine derivative (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).[3]
-
To the stirred solution, add the aldehyde or ketone (1.0-1.2 eq) dropwise at room temperature.[3]
-
Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the mixture.
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux) for 1 to 24 hours.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the crude product by column chromatography or recrystallization if necessary.
Experimental Workflow for Pictet-Spengler Reaction
Caption: A generalized experimental workflow for the Pictet-Spengler reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Haloindole
-
To an oven-dried Schlenk tube under an inert atmosphere, add the haloindole (e.g., 5-bromoindole, 1.0 mmol), the desired amine (1.2 mmol), a base (e.g., cesium carbonate, 1.4 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XantPhos, 4 mol%).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Imine induced metal-free C–H arylation of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 7. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Methyl 7-methyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with methyl 7-methyl-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is predicted to be a poorly water-soluble compound. Its indole core, coupled with the methyl and methyl carboxylate substituents, contributes to its hydrophobic nature, leading to low solubility in aqueous media. For effective biological screening and formulation development, enhancing its solubility is often a critical first step.
Q2: I am having difficulty preparing a stock solution of this compound. What are the recommended initial steps?
A2: For initial stock solution preparation, it is advisable to start with common water-miscible organic solvents. Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating high-concentration stock solutions of poorly soluble compounds. Gentle heating and vortexing can aid in dissolution. It is crucial to ensure the final concentration of the co-solvent in your experimental system is low (often <0.5% v/v) to avoid solvent-induced toxicity or off-target effects.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the concentrated DMSO stock but crashes out when introduced to the aqueous environment where it is poorly soluble. To address this, you can:
-
Decrease the final compound concentration: You may be exceeding the compound's aqueous solubility limit.
-
Increase the percentage of co-solvent in the final solution: While keeping it within the tolerated limits for your assay.
-
Use a different co-solvent or a co-solvent blend: Sometimes a combination of solvents (e.g., DMSO and ethanol) can be more effective.
-
Explore other solubility enhancement techniques: Such as pH adjustment or the use of cyclodextrins, which are detailed in the troubleshooting guide below.
Q4: How does pH adjustment influence the solubility of this compound?
A4: The solubility of ionizable compounds is dependent on the pH of the solution. The indole nitrogen in this compound has a pKa and can be protonated under acidic conditions. Therefore, adjusting the pH of your aqueous medium may influence its solubility. Determining the experimental pKa of the compound is recommended to predict the optimal pH for solubilization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound is difficult to dissolve in common organic solvents. | The compound has very low intrinsic solubility. | Try gentle heating of the solvent while dissolving the compound, followed by cooling to room temperature.[1] Consider screening a wider range of solvents, including those with different polarity. |
| Solubility is still low despite using a co-solvent. | The chosen co-solvent is not optimal for this specific compound, or the concentration is too low. | Screen a panel of different co-solvents (e.g., ethanol, propylene glycol, PEG 400).[2] Create a solubility profile by testing a range of co-solvent concentrations (e.g., 10%, 20%, 30% v/v in aqueous buffer).[2] |
| Compound precipitates from the stock solution upon storage. | The solution is supersaturated, or the compound is unstable in the solvent over time. | Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials. Consider preparing fresh stock solutions for each experiment. |
| Inconsistent results in biological assays. | Poor solubility leading to variable compound concentration in the assay medium. | Confirm the solubility of the compound under your specific assay conditions. Consider implementing a solubility enhancement technique to ensure the compound remains in solution throughout the experiment. |
Quantitative Solubility Data (Estimated)
| Solvent | Estimated Solubility Category | Estimated Solubility Range (mg/mL) | Notes |
| Water (pH 7.4) | Very Poorly Soluble | < 0.01 | Based on data for similar indole-2-carboxamides.[1] |
| Phosphate Buffered Saline (PBS) | Very Poorly Soluble | < 0.01 | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 25 | A common solvent for creating high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | > 25 | Another polar aprotic solvent suitable for stock solutions. |
| Ethanol (95%) | Sparingly Soluble | 1 - 10 | Can be used as a co-solvent. |
| Methanol | Sparingly Soluble | 1 - 10 | Similar to ethanol. |
| Acetone | Slightly Soluble | 0.1 - 1 | |
| Acetonitrile | Slightly Soluble | 0.1 - 1 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, allow the undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant.
-
Centrifuge the sample to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC).[2]
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes a method to identify an effective co-solvent and its optimal concentration to improve the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Panel of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Scintillation vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Prepare a series of solvent systems with varying concentrations of each co-solvent in the aqueous buffer (e.g., 10%, 20%, 30% v/v).[2]
-
Add an excess amount of this compound to each vial containing the different solvent systems.[2]
-
Follow the shake-flask method as described in Protocol 1 for each solvent system.
-
Measure the solubility in each system and plot the solubility as a function of the co-solvent concentration to determine the most effective co-solvent and its optimal concentration.
Visualizations
Caption: Experimental workflow for the shake-flask solubility method.
Caption: Decision workflow for selecting a solubility enhancement technique.
References
Technical Support Center: Reaction Condition Optimization for Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during indole synthesis.
General Troubleshooting and FAQs
Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?
A1: Low yields in indole synthesis can arise from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For the Fischer indole synthesis, yields are sensitive to temperature and the strength of the acid used.[1] In the Bischler-Möhlau synthesis, harsh reaction conditions are often a cause of poor yields.[1] To address low yields, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.
-
Use Protecting Groups: For sensitive functionalities on your starting materials, the use of protecting groups can prevent side reactions. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[1]
-
Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.
Q2: I am observing significant side product formation. What are the likely side reactions?
A2: Side product formation is a common issue. In the Fischer indole synthesis, common side reactions include Friedel-Crafts type reactions if the acidic conditions are too strong and N-N bond cleavage, especially with electron-donating substituents, which can lead to byproducts like aniline derivatives.[1] Aldol condensation of the starting aldehyde or ketone can also occur under acidic conditions.[2]
Q3: How can I improve the regioselectivity of my reaction?
A3: Regioselectivity is a key consideration in many indole syntheses. In the Fischer indole synthesis with unsymmetrical ketones, the major product typically results from the enolization of the less sterically hindered methyl group. The choice of acid catalyst can also influence selectivity, with weaker acids sometimes leading to a decrease in selectivity.[2] For the Larock indole synthesis, the larger substituent of the alkyne generally ends up at the C2 position of the indole.[1]
Q4: I am having difficulty with the purification of my crude indole product. What are some effective methods?
A4: The purification of indole derivatives can be challenging due to the presence of closely related impurities.[1]
-
Column Chromatography: This is a widely used method. The choice of solvent system is critical, and aprotic solvents or gradient elutions may provide better separation.[1]
-
Recrystallization: This can be an effective technique for obtaining high-purity indoles, although it may result in lower recovery.[1] A mixed solvent of methanol and water has been found to be effective for the crystallization of crude indole.[1]
Fischer Indole Synthesis: Troubleshooting
Q5: My Fischer indole synthesis is failing, especially when trying to synthesize C3 N-substituted indoles. Why is this happening?
A5: This is a known challenge and often results from a competing reaction pathway involving the cleavage of the N-N bond in the hydrazone intermediate. Electron-donating substituents on the starting carbonyl compound can stabilize a cationic intermediate that favors this N-N bond cleavage, preventing the necessary[2][2]-sigmatropic rearrangement for indole formation.[2] The use of Lewis acids like ZnCl₂ or ZnBr₂ instead of protic acids can sometimes improve the efficiency of the cyclization in these cases.[2]
Q6: Can I synthesize the parent, unsubstituted indole using the Fischer method?
A6: The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[1] A common alternative is to use pyruvic acid as the carbonyl compound, which is followed by the decarboxylation of the resulting indole-2-carboxylic acid.[1]
Optimized Conditions for Fischer Indole Synthesis
| Parameter | Condition | Notes |
| Catalyst | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) | Choice is substrate-dependent. PPA is often effective for less reactive substrates.[3] |
| Temperature | 100-180 °C | Highly dependent on substrate and catalyst. Start with milder conditions.[4] |
| Solvent | Toluene, xylene, or solvent-free | High-boiling solvents are often used.[4] |
| Reaction Time | 2-4 hours | Monitor by TLC.[2] |
Bischler-Möhlau Indole Synthesis: Troubleshooting
Q7: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?
A7: This is a common issue with the Bischler-Möhlau synthesis, which is known for its harsh conditions and often unpredictable regioselectivity.[1]
-
Milder Conditions: Recent developments have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved outcomes.[1][5]
-
Substrate Dependence: The yield and regiochemical outcome are highly dependent on the specific substrates used.[1]
Comparison of Bischler-Möhlau Reaction Conditions
| Condition | Traditional | Modified |
| Catalyst | Strong acid or ZnCl₂ | Lithium bromide |
| Temperature | High (often >150 °C) | Milder, can be room temperature |
| Energy Source | Conventional heating | Microwave irradiation |
| Yields | Often low and variable | Generally improved |
Palladium-Catalyzed Indole Synthesis (Larock): Troubleshooting
Q8: I am having trouble with the regioselectivity of my Larock indole synthesis. What determines the final product?
A8: The regioselectivity of the Larock synthesis is a key consideration and is determined during the migratory insertion step of the alkyne into the arylpalladium bond.[1] Generally, the larger substituent of the alkyne ends up at the C2 position of the indole.[1]
Q9: My palladium catalyst appears to be deactivating. What could be the cause?
A9: Catalyst deactivation can be a significant issue in palladium-catalyzed reactions. A common cause is the formation of palladium black, which is the aggregation of the active Pd(0) catalyst into an inactive form. This can often be prevented by the use of appropriate ligands that stabilize the active catalytic species.[6]
Typical Larock Indole Synthesis Parameters
| Component | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Additive | LiCl (1.0 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation: An equimolar mixture of the arylhydrazine and the aldehyde or ketone is heated in a suitable solvent, such as acetic acid, to form the arylhydrazone. In many cases, the isolated hydrazone is not necessary, and the reaction can proceed directly.[1]
-
Indolization: The arylhydrazone (or the initial mixture) is heated in the presence of an acid catalyst. Common catalysts include zinc chloride, polyphosphoric acid (PPA), or protic acids like sulfuric acid or hydrochloric acid.[1]
-
Workup: After cooling, the reaction mixture is carefully neutralized with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.
General Protocol for Larock Indole Synthesis
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[7]
-
Solvent and Alkyne Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).[7]
-
Reaction: Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Visual Guides
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General Troubleshooting Workflow for Low Yields.
Caption: Catalytic Cycle of the Larock Indole Synthesis.
References
- 1. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Indole C-H Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for indole C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: My indole C-H functionalization reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields can stem from several factors including suboptimal reaction conditions, catalyst deactivation, or inherent substrate limitations. To address low yields, consider the following:
-
Optimize Reaction Conditions: Systematically vary temperature, reaction time, and solvent. For instance, in Rhodium(II)-catalyzed C-H functionalization, lower temperatures (e.g., -78 °C) can be critical for achieving high yields and enantioselectivity.[1]
-
Catalyst and Ligand Choice: The choice of catalyst and ligand is crucial. For palladium-catalyzed reactions, ligand-free systems with a suitable base like lithium hexamethyldisilazide (LiHMDS) can be highly effective for C-3 arylation.[2] The addition of ligands, such as sulfoxide-2-hydroxypyridine (SOHP) in palladium-catalyzed oxidative Heck reactions, can significantly influence the reaction outcome.[3]
-
Purity of Starting Materials: Ensure the purity of your indole substrate, coupling partner, and reagents, as impurities can lead to unwanted side reactions and catalyst poisoning.
-
Directing Group Strategy: The use of a directing group can significantly enhance reactivity and yield by facilitating the C-H activation step.
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my indole C-H functionalization?
Achieving high regioselectivity is a common challenge in indole C-H functionalization due to the presence of multiple reactive C-H bonds. The primary strategy to control regioselectivity is the use of directing groups (DGs).[4][5][6]
-
Directing Group Selection: The choice of directing group is critical for targeting a specific position on the indole ring.[4]
-
C2-Functionalization: N-protecting groups like Pyrimidyl (Pym) or 2-pyridylsulfonyl are commonly used with palladium or rhodium catalysts.[4][7]
-
C4-Functionalization: A carbonyl group at the C3-position (e.g., amide, ketone) can direct palladium-catalyzed reactions to the C4-position.[4][5]
-
C7-Functionalization: Bulky directing groups on the indole nitrogen, such as N-P(O)tBu₂, can direct functionalization to the C7 position.[5][6]
-
-
Catalyst and Ligand Control: The catalyst and ligand system can also influence regioselectivity. For example, in the palladium-catalyzed aerobic oxidative Heck reaction of indoles, the use of SOHP ligands can switch the selectivity between C2 and C3 positions.[3]
-
Solvent and Additive Effects: In some cases, the solvent or an additive can control the regioselectivity. For instance, in manganese-catalyzed C-H alkenylation of indoles, the presence or absence of an acid can switch the reaction between producing indolylalkenes and carbazoles.[8]
Q3: My catalyst seems to be deactivating during the reaction. What are the possible reasons and solutions?
Catalyst deactivation can be a significant issue, leading to incomplete conversion and low yields. Potential causes include:
-
Product Inhibition: The product of the reaction may coordinate to the catalyst more strongly than the substrate, leading to inhibition.
-
Decomposition of the Catalyst: The catalyst may be unstable under the reaction conditions. For example, slow addition of isocyanide was found to be necessary to avoid catalyst deactivation in a palladium-catalyzed synthesis of indoles.[9]
-
Poisoning by Impurities: Impurities in the starting materials or solvent can act as catalyst poisons.
-
Heteroatom Coordination: Heteroatoms within the substrate, such as the nitrogen in pyridine, can strongly coordinate to the metal center and inhibit catalysis.[10]
Solutions:
-
Use of Additives: Additives can sometimes prevent catalyst deactivation.
-
Ligand Modification: Modifying the ligand can improve catalyst stability and turnover number.
-
Slow Addition of Reagents: As mentioned, slow addition of a reagent can prevent catalyst deactivation.[9]
Q4: I am having trouble removing the directing group after the C-H functionalization. What are some common strategies?
The removal of the directing group is a crucial final step. The choice of removal strategy depends on the nature of the directing group.[11][12]
-
Acidic or Basic Hydrolysis: Many common directing groups can be removed under acidic or basic conditions.
-
Reductive Cleavage: Some directing groups can be removed by reduction, for example, using zinc.[12]
-
Oxidative Cleavage: In some cases, oxidative conditions are required for directing group removal.
It is important to choose a directing group that can be removed under conditions that are compatible with the functionalized indole product.[11]
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed C-H Alkenylation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient catalyst turnover | Increase catalyst loading or screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂).[13] |
| Suboptimal oxidant | Screen different oxidants (e.g., benzoquinone, Cu(OAc)₂, AgOAc). The choice of oxidant can be critical. | |
| Incorrect solvent | Try different solvents. Aprotic polar solvents like DMF or DMA are often effective. | |
| Formation of side products | N-alkenylation instead of C-H alkenylation | Switch to a catalyst system that favors C-H functionalization, for example, by using a different ligand or base. |
| Homocoupling of the alkene | Adjust the stoichiometry of the reactants. A slight excess of the indole may be beneficial. | |
| No reaction | Catalyst deactivation | Ensure all reagents and solvents are pure and dry. Consider using a ligand to stabilize the palladium catalyst. |
Problem 2: Poor Regioselectivity in Rhodium-Catalyzed C-H Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C2 and C7 products | Ineffective directing group | Use a bulkier N-directing group to favor C7 functionalization.[7] |
| Inappropriate ligand on the Rh catalyst | Screen different rhodium catalysts with varying ligands. Chiral ligands can also influence regioselectivity.[1] | |
| Functionalization at the undesired position | Electronic bias of the substrate | If the substrate has strong electron-donating or -withdrawing groups, this can override the directing group effect. Consider modifying the directing group to have a stronger coordinating ability. |
| Reaction temperature | Optimize the reaction temperature. In some cases, lower temperatures can improve selectivity.[1] |
Data Presentation
Table 1: Comparison of Catalytic Systems for C4-Functionalization of Indoles
| Catalyst System | Directing Group | Coupling Partner | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Ag₂O | C3-Amide | Aryl Iodide | Toluene or DCE | 100-120 | Good to Excellent | [4] |
| Pd(OAc)₂ / AgOAc | N-TfNH | Alkenes | Toluene | 100 | 88 | [5] |
Table 2: Catalyst and Ligand Effects on Regioselectivity in Indole Functionalization
| Catalyst | Ligand | Directing Group | Position | Product | Reference |
| Pd(OAc)₂ | None | N-P(O)tBu₂ | C7 | Arylated Indole | [6][14] |
| Cu catalyst | None | N-P(O)tBu₂ | C6 | Arylated Indole | [6][14] |
| Pd(II) | SOHP | None | C2/C3 | Alkenylated Indole | [3] |
| Rh(II) | Chiral Phthalimide | None | C3 | α-Alkyl-α-indolylacetate | [1] |
| Ir(III) | None | N-Acyl | C2/C7 | Amidated Indole | [15] |
Experimental Protocols
General Protocol for Palladium-Catalyzed C4-Arylation of Indoles with a C3-Amide Directing Group
This protocol is adapted from literature procedures for C4-arylation directed by a C3-amide.[4]
-
Preparation of the C3-Amide Precursor: Convert the carboxylic acid of the starting indole-3-acetic acid to a suitable amide directing group (e.g., by reaction with a primary amine in the presence of a coupling agent).
-
C-H Arylation Reaction:
-
To a flame-dried reaction vessel, add the C3-amide precursor (1.0 equiv.), aryl iodide (1.5-2.0 equiv.), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., N₂ or Ar).
-
Add an anhydrous solvent (e.g., Toluene or DCE) and a base such as DBU (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: A workflow for catalyst selection in indole C-H functionalization.
Caption: The role of a directing group in catalyst-mediated C-H functionalization.
References
- 1. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 14. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 7-Methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, methyl 7-methyl-1H-indole-2-carboxylate is a valuable building block for the synthesis of a variety of therapeutic agents. This guide provides a comparative analysis of validated synthesis methods for this key intermediate, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
Two principal and well-established methods for the synthesis of the indole core are the Fischer indole synthesis and the Leimgruber-Batcho synthesis. A third common approach involves the synthesis of the corresponding carboxylic acid followed by esterification. Below is a summary of these routes for the preparation of this compound.
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis | Carboxylic Acid Esterification |
| Starting Materials | o-Tolylhydrazine, Methyl pyruvate | 2-Methyl-6-nitrotoluene, Dimethylformamide dimethyl acetal (DMF-DMA) | 7-Methyl-1H-indole-2-carboxylic acid, Methanol |
| Key Reactions | Hydrazone formation,[1][1]-sigmatropic rearrangement, Cyclization | Enamine formation, Reductive cyclization | Fischer esterification |
| Typical Overall Yield | Moderate to High | Moderate to High (can be variable) | High |
| Number of Steps | 1-2 | 2 | 1 |
| Reagent Hazards | Strong acids (e.g., H₂SO₄, PPA) | Pyrrolidine, Raney Nickel, Hydrazine | Strong acids (e.g., H₂SO₄) |
| Scalability | Good | Good | Excellent |
Synthetic Methodologies and Experimental Data
This section provides a detailed examination of the primary synthetic pathways to this compound, complete with experimental protocols and performance data.
Method 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of the target molecule, o-tolylhydrazine is reacted with methyl pyruvate.
Experimental Protocol:
A mixture of o-tolylhydrazine (1.0 eq) and methyl pyruvate (1.1 eq) in a suitable solvent such as ethanol or acetic acid is stirred at room temperature to form the corresponding hydrazone. After formation of the hydrazone, a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data:
While specific yield for the direct synthesis of this compound via this method is not extensively reported in readily available literature, yields for similar Fischer indole syntheses can range from 50-80%, depending on the specific substrates and reaction conditions. Purity is typically high after chromatographic purification (>95%).
Method 2: Leimgruber-Batcho Synthesis
Experimental Protocol:
2-Methyl-6-nitrotoluene is reacted with dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form an enamine. This intermediate is then subjected to reductive cyclization to form the indole ring. Common reducing agents include Raney nickel with hydrazine or catalytic hydrogenation. The resulting 7-methyl-1H-indole can then be carboxylated at the 2-position and subsequently esterified.
Quantitative Data:
The direct synthesis of this compound via a complete Leimgruber-Batcho sequence is not well-documented with specific yields. However, the reported low yield for the formation of the 7-methylindole intermediate suggests that this route may be less efficient than the Fischer indole synthesis for this particular substituted indole.
Method 3: Esterification of 7-Methyl-1H-indole-2-carboxylic Acid
A highly efficient and straightforward method to obtain the target molecule is through the esterification of the corresponding carboxylic acid. This approach separates the synthesis of the indole core from the introduction of the ester functionality. 7-Methyl-1H-indole-2-carboxylic acid can be synthesized via the Fischer indole synthesis using o-tolylhydrazine and pyruvic acid.
Experimental Protocol:
7-Methyl-1H-indole-2-carboxylic acid (1.0 eq) is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is heated at reflux for several hours, with reaction progress monitored by TLC. After completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a base, and the product is extracted with an organic solvent. The crude methyl ester is then purified by recrystallization or column chromatography. A synthesis of a related compound, N-(4-(aminomethyl)phenyl)-7-methyl-1H-indole-2-carboxamide, started from 7-methyl-1H-indole-2-carboxylic acid, indicating its utility as a precursor.[3][4]
Quantitative Data:
Fischer esterification reactions are typically high-yielding, often exceeding 90%, with high purity of the final product after purification.
Experimental and Logical Workflows
To visualize the synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Fischer Indole Synthesis Workflow.
Caption: Leimgruber-Batcho Synthesis Workflow.
Caption: Esterification Workflow.
Conclusion
For the synthesis of this compound, the most direct and likely highest-yielding approach is the esterification of 7-methyl-1H-indole-2-carboxylic acid . This method is straightforward, scalable, and typically proceeds with high efficiency. The precursor carboxylic acid can be reliably synthesized via the Fischer indole synthesis. While the direct Fischer indole synthesis with methyl pyruvate is a viable one-pot alternative, it may require more optimization to achieve high yields. The Leimgruber-Batcho synthesis appears to be a less favorable option for this specific target due to potential steric hindrance issues affecting the yield of the indole core formation. Researchers should consider the availability of starting materials, desired scale, and optimization time when selecting the most appropriate synthetic route.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 7-Methyl-1H-indole-2-carboxylate and Other Indole Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of methyl 7-methyl-1H-indole-2-carboxylate with other notable indole derivatives, focusing on their synthesis, chemical properties, and biological activities. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Properties and Synthesis
This compound belongs to the indole-2-carboxylate class of compounds, characterized by a methyl ester group at the C2 position of the indole ring. The additional methyl group at the C7 position can influence the molecule's steric and electronic properties, potentially affecting its biological activity compared to other substituted indole derivatives.
The synthesis of this compound typically involves the esterification of 7-methyl-1H-indole-2-carboxylic acid. This carboxylic acid precursor can be synthesized through various methods, including the Fischer indole synthesis.
Comparative Biological Activity
While direct and extensive biological data for this compound is limited in publicly available literature, the biological activities of its parent carboxylic acid and other indole-2-carboxylate derivatives have been investigated in several contexts. This section compares the performance of related indole derivatives in key therapeutic areas.
Anti-Trypanosoma cruzi Activity
A series of 1H-indole-2-carboxamides, derived from 7-methyl-1H-indole-2-carboxylic acid, have been evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] The potency of these compounds, expressed as pEC50, highlights the influence of various substituents on the indole ring and the amide moiety.
Table 1: Anti-Trypanosoma cruzi Activity of Indole-2-Carboxamide Derivatives [1]
| Compound ID | R5' Substituent | R (Amide Moiety) | pEC50 |
| 1 | H | 4-(morpholin-4-yl)pyridin-2-yl | 5.7 |
| 2 | 7-Me | 4-(morpholin-4-yl)pyridin-2-yl | 5.8 |
| 3 | 5-Cyclopropyl | 4-(morpholin-4-yl)pyridin-2-yl | 6.2 |
| 4 | 5-Et | 4-(morpholin-4-yl)pyridin-2-yl | 5.8 |
| 5 | 5-OMe | 4-(morpholin-4-yl)pyridin-2-yl | 5.4 |
Higher pEC50 values indicate greater potency.
Antiproliferative Activity
Indole derivatives are a well-established class of compounds with significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
Table 2: Antiproliferative Activity of Indole-2-Carboxamide Derivatives against MCF-7 Breast Cancer Cells [2]
| Compound ID | Substituents | GI50 (µM) |
| 5a | 5-Cl, 3-Me, N-phenethyl | 1.35 |
| 5d | 5-Cl, 3-Me, N-(4-morpholinophenethyl) | 0.95 |
| 5e | 5-Cl, 3-Me, N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | 0.80 |
| Doxorubicin (Ref.) | - | 1.10 |
GI50 represents the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
Certain indole derivatives have demonstrated potent antimicrobial activity. A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed significant efficacy against a panel of bacteria and fungi.[3]
Table 3: Antimicrobial Activity (MIC in mg/mL) of Substituted Indole-2-carboxylate Derivatives [3]
| Compound ID | R (N-substituent on thiazolidinone) | E. coli | S. aureus | C. albicans |
| 1 | H | 0.03 | 0.015 | 0.015 |
| 2 | 4-F-Ph | 0.015 | 0.015 | 0.03 |
| 3 | 4-OH-Ph | 0.015 | 0.015 | 0.008 |
| 8 | 4-Cl-Ph | 0.03 | 0.008 | 0.06 |
| 15 | Me | 0.06 | 0.06 | 0.008 |
| Ampicillin (Ref.) | - | 0.1-0.5 | 0.1-0.5 | - |
| Ketoconazole (Ref.) | - | - | - | 0.015-0.03 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the esterification of 7-methyl-1H-indole-2-carboxylic acid.
Materials:
-
7-methyl-1H-indole-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 7-methyl-1H-indole-2-carboxylic acid in anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Anti-Trypanosoma cruzi Assay
This assay evaluates the in vitro activity of compounds against the intracellular amastigote form of T. cruzi.
Materials:
-
Vero cells (host cells)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P40
-
Test compounds dissolved in DMSO
Procedure:
-
Seed Vero cells in 96-well plates and incubate overnight to allow for cell attachment.
-
Infect the Vero cells with T. cruzi trypomastigotes at a specified multiplicity of infection (MOI).
-
After an incubation period to allow for parasite invasion, remove the medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for a defined period (e.g., 72 hours).
-
Lyse the cells using a solution containing Nonidet P40.
-
Add the CPRG substrate solution. The β-galactosidase produced by the parasites will convert the CPRG into a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of parasite inhibition for each compound concentration and determine the pEC50 value.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 value.
Visualizations
Caption: General experimental workflow for synthesis and biological evaluation.
Caption: Simplified RTK signaling pathway inhibited by some indole derivatives.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Spectroscopic Comparison of Indole Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise identification of indole isomers is a critical task. This guide provides a comprehensive spectroscopic comparison of indole and its seven monomethyl isomers, offering a detailed analysis of their distinct spectral characteristics. By presenting key experimental data in a clear, comparative format, this document serves as a practical reference for isomer differentiation.
This guide delves into the nuances of Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) spectroscopy as applied to indole and its 1-, 2-, 3-, 4-, 5-, 6-, and 7-methylindole isomers. Understanding these spectroscopic differences is fundamental for applications ranging from synthetic chemistry to metabolomics and pharmaceutical research.
Comparative Spectroscopic Data
The position of the methyl group on the indole ring induces subtle yet measurable changes in the electronic and vibrational properties of the molecule. These differences are captured in their respective spectra, providing a unique fingerprint for each isomer. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.
UV-Visible Spectroscopy
The UV-Vis spectra of indoles are characterized by two primary absorption bands, the ¹La and ¹Lb bands, which arise from π-π* electronic transitions within the aromatic system.[1] The position of the methyl substituent influences the electron density distribution, leading to shifts in the absorption maxima (λmax). The data presented below were typically recorded in ethanol or methanol.[1]
| Compound | λmax ¹La (nm) | λmax ¹Lb (nm) |
| Indole | ~270 | ~280, ~288 |
| 1-Methylindole | ~275 | ~285, ~295 |
| 2-Methylindole | ~275 | ~284, ~294 |
| 3-Methylindole | ~275 | ~282, ~290 |
| 4-Methylindole | ~270 | ~278, ~288 |
| 5-Methylindole | ~274 | ~282, ~292 |
| 6-Methylindole | ~272 | ~280, ~290 |
| 7-Methylindole | ~272 | ~280, ~290 |
Fluorescence Spectroscopy
Indole and its derivatives are known for their fluorescent properties, a characteristic often exploited in protein biochemistry to probe the local environment of tryptophan residues. The emission maximum (λem) is sensitive to the substitution pattern on the indole ring and the polarity of the solvent. The neutral forms of indoles generally exhibit fluorescence maxima around 350 nm.[2]
| Compound | λem (nm) in Cyclohexane | λem (nm) in Water |
| Indole | ~345 | ~355 |
| 1-Methylindole | ~340 | ~350 |
| 2-Methylindole | ~342 | ~352 |
| 3-Methylindole | ~350 | ~360 |
| 5-Hydroxyindole | ~325 | - |
| 6-Hydroxyindole | ~304 | - |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of indole isomers. The chemical shifts (δ) of the protons are highly dependent on their position relative to the nitrogen atom and the methyl substituent. The following data are reported in deuterated chloroform (CDCl₃).
| Proton | Indole (δ ppm) | 1-Methylindole (δ ppm) | 2-Methylindole (δ ppm) | 3-Methylindole (δ ppm) | 4-Methylindole (δ ppm) | 5-Methylindole (δ ppm) | 6-Methylindole (δ ppm) | 7-Methylindole (δ ppm) |
| N-H | 8.10 | - | 7.90 | 7.95 | 8.01 | 7.98 | 7.96 | 8.12 |
| C2-H | 7.25 | 7.10 | - | 7.02 | 7.15 | 7.12 | 7.14 | 7.18 |
| C3-H | 6.52 | 6.48 | 6.25 | - | 6.50 | 6.45 | 6.48 | 6.50 |
| C4-H | 7.65 | 7.62 | 7.55 | 7.60 | - | 7.50 | 7.45 | 7.50 |
| C5-H | 7.12 | 7.18 | 7.08 | 7.15 | 7.10 | - | 7.20 | 7.05 |
| C6-H | 7.18 | 7.25 | 7.12 | 7.20 | 7.15 | 7.25 | - | 6.95 |
| C7-H | 7.60 | 7.75 | 7.50 | 7.55 | 7.05 | 7.40 | 7.00 | - |
| CH₃ | - | 3.75 (N1) | 2.45 (C2) | 2.35 (C3) | 2.50 (C4) | 2.45 (C5) | 2.48 (C6) | 2.52 (C7) |
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of the isomers. The chemical shifts are sensitive to the electronic environment of each carbon atom. The following data are reported in CDCl₃.
| Carbon | Indole (δ ppm) | 1-Methylindole (δ ppm) | 2-Methylindole (δ ppm) | 3-Methylindole (δ ppm) | 4-Methylindole (δ ppm) | 5-Methylindole (δ ppm) | 6-Methylindole (δ ppm) | 7-Methylindole (δ ppm) |
| C2 | 124.5 | 128.9 | 135.5 | 122.5 | 124.2 | 125.8 | 124.6 | 124.8 |
| C3 | 102.2 | 101.1 | 100.5 | 111.1 | 101.8 | 102.0 | 102.3 | 102.5 |
| C3a | 127.9 | 128.5 | 129.0 | 128.7 | 127.5 | 128.0 | 127.8 | 128.2 |
| C4 | 120.8 | 120.9 | 120.0 | 119.2 | 129.8 | 120.5 | 120.9 | 118.5 |
| C5 | 122.0 | 121.5 | 121.0 | 122.2 | 121.8 | 130.2 | 122.3 | 122.5 |
| C6 | 119.8 | 119.5 | 119.8 | 119.5 | 119.9 | 120.0 | 130.5 | 120.2 |
| C7 | 111.1 | 109.4 | 110.5 | 111.3 | 109.5 | 110.8 | 111.0 | 121.5 |
| C7a | 135.8 | 136.9 | 136.0 | 136.5 | 135.5 | 134.5 | 136.0 | 136.2 |
| CH₃ | - | 32.8 (N1) | 13.6 (C2) | 12.2 (C3) | 18.7 (C4) | 21.4 (C5) | 21.6 (C6) | 16.5 (C7) |
Infrared (IR) Spectroscopy
The IR spectra of indole isomers display characteristic absorption bands corresponding to specific vibrational modes. The N-H stretching vibration is a prominent feature for all isomers except 1-methylindole. The C-H and aromatic C=C stretching frequencies also provide valuable diagnostic information.
| Vibrational Mode | Indole (cm⁻¹) | 1-Methylindole (cm⁻¹) | 2-Methylindole (cm⁻¹) | 3-Methylindole (cm⁻¹) |
| N-H Stretch | ~3400 | N/A | ~3410 | ~3415 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aromatic C=C Stretch | ~1620-1450 | ~1615-1460 | ~1610-1455 | ~1618-1460 |
Note: The IR spectra of 4-, 5-, 6-, and 7-methylindole show similar characteristic peaks in these regions, with minor shifts depending on the methyl group position. The typical FT-IR spectrum of indole shows a stretching vibration band at 3406 cm⁻¹ which is attributed to the N-H peak.[3] The peaks at 3022 cm⁻¹ and 3049 cm⁻¹ can be attributed to symmetric and asymmetric C-H stretching vibrations.[3] Characteristic aromatic C=C strong stretching appeared at 1508 cm⁻¹ and 1577 cm⁻¹.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are generalized protocols for the key spectroscopic techniques discussed.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: A dilute solution of the indole isomer is prepared in a UV-transparent solvent, such as ethanol or methanol, within a quartz cuvette. A typical concentration ranges from 10⁻⁴ to 10⁻⁵ M.[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed for the analysis.[1]
-
Blank Correction: A baseline spectrum of the pure solvent in the cuvette is recorded to subtract solvent absorbance.[1]
-
Data Acquisition: The absorption spectrum of the sample solution is recorded over a wavelength range of approximately 200-400 nm.[1]
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.[1]
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Solutions are prepared similarly to UV-Vis spectroscopy, often at a lower concentration (e.g., 10⁻⁵ to 10⁻⁶ M) in a fluorescence-grade solvent in a quartz cuvette.
-
Instrumentation: A spectrofluorometer is used for the analysis.
-
Parameter Setup: An appropriate excitation wavelength (often corresponding to an absorption maximum) is selected. The emission spectrum is then scanned over a range typically starting just above the excitation wavelength.
-
Data Acquisition: The fluorescence emission spectrum is recorded.
-
Data Analysis: The wavelength of maximum fluorescence emission (λem) is determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the indole isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.
-
Data Processing: The raw data (Free Induction Decay) is processed through Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method for Solids):
-
Sample Preparation (Thin Film for Liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[4]
-
Background Spectrum: A background spectrum of the empty sample holder (or KBr pellet without sample/salt plates) is recorded.[4]
-
Data Acquisition: The IR spectrum of the sample is recorded, typically from 4000 to 400 cm⁻¹.[4]
-
Data Analysis: The frequencies of the characteristic absorption bands are identified and assigned to their corresponding molecular vibrations.
Visualizing the Workflow and Structures
To further clarify the process and the molecular distinctions, the following diagrams have been generated using the DOT language.
Caption: General workflow for the spectroscopic comparison and identification of indole isomers.
References
The Evolving Landscape of Indole-2-Carboxylates: A Comparative Analysis of Methyl 7-Methyl-1H-indole-2-carboxylate Analogs in Drug Discovery
For Immediate Release
In the dynamic field of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs of methyl 7-methyl-1H-indole-2-carboxylate, a key heterocyclic compound. While direct experimental data for this specific molecule is limited in the public domain, a comprehensive review of its structural analogs offers valuable insights into its potential as a bioactive agent. This report is intended for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and outlining relevant biological pathways.
Comparative Biological Activity of Indole-2-Carboxylate Analogs
The biological evaluation of various indole-2-carboxylate and indole-2-carboxamide analogs has revealed a broad spectrum of activities, primarily centered on anti-Trypanosoma cruzi, anticancer, and antimicrobial applications. The substitution pattern on the indole ring and the nature of the group at the 2-position are critical determinants of potency and selectivity.
Anti-Trypanosoma cruzi Activity
A significant body of research has focused on the development of indole-2-carboxamides as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. Notably, derivatives synthesized from 7-methyl-1H-indole-2-carboxylic acid have been investigated, providing a close comparison to the methyl ester .
| Compound ID | Modification from this compound | Target/Assay | Activity (pEC50) | Reference |
| Analog 1 | Carboxamide derivative | T. cruzi intracellular amastigotes | 5.6 | [1] |
| Analog 2 | Carboxamide derivative with N-substitution | T. cruzi intracellular amastigotes | 5.7 | [1] |
| Analog 3 | Carboxamide derivative with N-methylation | T. cruzi intracellular amastigotes | 5.8 | [1] |
Anticancer Activity
Indole derivatives have long been recognized for their potential as anticancer agents, often targeting crucial cellular processes like cell cycle progression and apoptosis. Analogs of this compound have been evaluated against various cancer cell lines, demonstrating a range of potencies.
| Compound ID | Indole Ring Substitution | Linker and Amine/Alcohol Moiety | Cancer Cell Line | Activity (GI50/IC50 in µM) | Reference |
| Analog 4 | 5-Chloro-3-methyl | Phenethylamino carbonyl | MCF-7 (Breast) | 3.70 | [2] |
| Analog 5 | 5-Chloro-3-methyl | Morpholin-4-yl-phenethylamino carbonyl | A-549 (Lung) | 1.05 | [2] |
| Analog 6 | 5-Chloro-3-methyl | Piperidin-1-yl-phenethylamino carbonyl | Panc-1 (Pancreatic) | 0.95 | [2] |
| Analog 7 | 4,6-Dichloro | N-rimantadine | KNS42 (Pediatric Brain Tumor) | 0.32 (MIC) | [3] |
Antimicrobial Activity
The indole scaffold is also a promising framework for the development of novel antimicrobial agents. While specific data for this compound is not available, related indole-2-carboxamides have shown activity against various bacterial strains.
| Compound ID | Indole Ring Substitution | Amide Moiety | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Analog 8 | 5-Bromo-1-(4-chlorobenzyl) | Cyclopropylamine | E. coli | 0.35 | [4] |
| Analog 9 | 5-Bromo-1-(4-chlorobenzyl) | Isopropylamine | P. aeruginosa | 0.55 | [4] |
| Analog 10 | 5-Bromo-1-(4-chlorobenzyl) | N,N-Dimethylamine | S. Typhi | 1.25 | [4] |
Experimental Protocols
The synthesis and biological evaluation of the aforementioned analogs followed established methodologies in medicinal chemistry.
General Synthesis of Indole-2-Carboxamide Analogs
The synthesis of indole-2-carboxamide analogs typically involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine.
Caption: General synthetic scheme for indole-2-carboxamides.
A typical procedure involves dissolving the indole-2-carboxylic acid, the amine, a coupling reagent (such as HATU or EDCI), and a non-nucleophilic base (like DIPEA) in an anhydrous solvent (e.g., DMF). The reaction mixture is stirred at room temperature until completion, followed by standard aqueous workup and purification by chromatography.
In Vitro Anti-Trypanosoma cruzi Assay
The anti-trypanosomal activity is commonly assessed using a high-content screening (HCS) assay with intracellular amastigotes of T. cruzi.
Caption: Workflow for in vitro anti-T. cruzi screening.
Host cells are infected with T. cruzi trypomastigotes. After infection, the cells are treated with serial dilutions of the test compounds. Following an incubation period, the cells are fixed, stained with a nuclear stain (e.g., DAPI), and imaged using a high-content imaging system. The number of intracellular parasites is quantified, and the half-maximal effective concentration (pEC50) is calculated.
Anticancer Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cell viability assay.
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period. Subsequently, MTT solution is added to each well, and the cells are incubated further to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured using a microplate reader. The concentration that inhibits cell growth by 50% (GI50) is then determined.
Potential Signaling Pathways
Based on the activities of its analogs, this compound could potentially modulate several key signaling pathways implicated in cancer and infectious diseases. For instance, some indole-2-carboxamide derivatives have been shown to act as dual inhibitors of EGFR and CDK2, crucial kinases in cancer cell proliferation and survival.
Caption: Potential mechanism of action via EGFR and CDK2 inhibition.
Conclusion
While direct biological data for this compound remains to be fully elucidated, the extensive research on its close analogs provides a strong foundation for predicting its potential bioactivities. The evidence suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics, particularly in the areas of anti-infectives and oncology. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Establishing an Analytical Standard for Methyl 7-Methyl-1H-indole-2-carboxylate
Target Analytical Profile for Qualification
When qualifying a new batch of a compound as a reference standard, a series of analytical tests are performed. The table below summarizes the key tests, methodologies, and acceptance criteria for establishing a high-purity standard for methyl 7-methyl-1H-indole-2-carboxylate.
| Parameter | Analytical Method | Acceptance Criteria | Purpose |
| Identity | ¹H NMR Spectroscopy | Spectrum conforms to the expected structure of this compound. | Confirms the primary molecular structure. |
| Identity | Mass Spectrometry (MS) | Measured mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. | Confirms molecular weight and elemental composition. |
| Identity | FTIR Spectroscopy | Spectrum shows characteristic absorption bands for functional groups (e.g., N-H, C=O, C-O). | Provides information on molecular functional groups. |
| Purity | HPLC/UPLC (UV Detection) | Main peak area ≥ 98.0%. | Quantifies the purity and detects non-volatile impurities. |
| Residual Solvents | Headspace GC-MS | Levels of residual synthesis solvents below ICH limits. | Ensures sample is free from significant solvent contamination. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Quantifies the amount of water in the material. |
Recommended Analytical Protocols
The following protocols are representative methods for the analysis of indole derivatives and are recommended for the characterization of a this compound standard. These methods are based on established analytical procedures for similar compounds.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate the main compound from potential impurities. A gradient method using a C18 column is robust for this class of compounds.[2][4]
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV Diode Array Detector (DAD) at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh and dissolve the standard in acetonitrile to a final concentration of approx. 0.5 mg/mL.[3] |
Spectroscopic Methods for Identity Confirmation
Spectroscopic analysis provides definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)
-
Analysis: Acquire ¹H and ¹³C spectra. The resulting chemical shifts, coupling constants, and integrations should be consistent with the structure of this compound.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC Conditions: Utilize the HPLC method described above.
-
Mass Spectrometer: Couple the LC output to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis: Confirm the presence of an ion corresponding to the protonated molecule [M+H]⁺. For C₁₁H₁₁NO₂, the expected exact mass is 189.0790.
-
Workflow for In-House Standard Qualification
The qualification of an analytical standard is a systematic process. It begins with the synthesis or acquisition of the material and proceeds through a series of orthogonal analytical tests to confirm its identity and purity before it can be certified for use in quantitative assays.
Caption: Workflow for the qualification of an in-house analytical reference standard.
References
A Comparative Guide to Indole Synthesis: From Classic Reactions to Modern Catalysis
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of indoles is therefore a critical area of ongoing research. This guide provides an objective comparison of classic indole synthesis methods—the Fischer, Bischler-Möhlau, and Reissert syntheses—against modern transition-metal-catalyzed approaches, namely the Larock synthesis and a palladium-catalyzed C-H activation strategy. The performance of these methods is evaluated based on reaction yields, conditions, and substrate scope, supported by detailed experimental data.
Quantitative Comparison of Indole Synthesis Methods
The following table summarizes key quantitative data for the synthesis of representative indole derivatives using both classic and modern methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 2-Phenylindole | 72-80[1] |
| Bischler-Möhlau Synthesis (Microwave) | α-Bromoacetophenone, Aniline | Anilinium bromide | None (solid-state) | MW (540W) | 0.02 | 2-Phenylindole | 71[1] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic Acid | Ethanol, then Acetic Acid | Reflux | Not Specified | Indole-2-carboxylic acid | 69-75 |
| Larock Indole Synthesis | 2-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 100 | 1.5 | 2,3-Diphenylindole | ~95 |
| Pd-Catalyzed C-H Activation | 2-Iodostyrene, Di-t-butyldiaziridinone | Pd(TFA)₂, dppf, PivOH | Toluene | 100 | 48 | Indole | 91[1] |
Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
This classic method involves the acid-catalyzed cyclization of a phenylhydrazone.[1]
Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the crude product is collected by filtration. The yield of acetophenone phenylhydrazone is typically between 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes a liquid after 3-4 minutes. The beaker is then removed from the bath, and stirring is continued for an additional 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the hot reaction mixture. The resulting mixture is cooled, pulverized, and then suspended in 600 mL of water and 100 mL of concentrated hydrochloric acid. The suspension is boiled for 10 minutes, and the hot solution is decanted. The residue is boiled again with a fresh portion of acidified water. The combined aqueous extracts are cooled, and the crude 2-phenylindole is collected by filtration. The crude product is then dissolved in 400 mL of boiling 95% ethanol, decolorized with activated charcoal (Norit), and filtered. After cooling, the purified 2-phenylindole is collected and washed with cold ethanol. The total yield is between 72-80%.[1]
Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)
This method provides a rapid, solvent-free synthesis of 2-arylindoles.
Step 1: Synthesis of N-Phenacylanilines Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[1]
Step 2: Microwave-Assisted Cyclization A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to yields of 52-75%.[1]
Reissert Indole Synthesis of Indole-2-Carboxylic Acid
This method is particularly useful for the synthesis of indole-2-carboxylic acids.[2][3][4]
Step 1: Condensation o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide in ethanol, to yield ethyl o-nitrophenylpyruvate.[1][2]
Step 2: Reductive Cyclization The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[1][2]
Step 3: Decarboxylation (Optional) If indole itself is the desired product, the indole-2-carboxylic acid can be decarboxylated by heating.[2]
Larock Indole Synthesis of 2,3-Disubstituted Indoles
A powerful palladium-catalyzed method for the synthesis of polysubstituted indoles.[5]
Procedure: A mixture of the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 100°C for 6-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired 2,3-disubstituted indole.[1]
Palladium-Catalyzed C-H Activation Synthesis of Indole
This modern approach allows for the direct functionalization of C-H bonds to construct the indole ring.
Procedure: To a mixture of 2-iodostyrene (1.0 equiv), di-t-butyldiaziridinone (1.2 equiv), Pd(TFA)₂ (0.1 equiv), dppf (0.2 equiv), and PivOH (0.5 equiv), toluene is added. The resulting mixture is stirred at 100°C for 48 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by flash chromatography to yield the corresponding indole.[1]
Reaction Mechanisms and Workflows
The following diagrams illustrate the mechanisms of the described indole synthesis methods.
References
A Comparative Guide to the Structure-Activity Relationship of Substituted Indole-2-Carboxylates
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Among its many derivatives, substituted indole-2-carboxylates and their bioisosteric equivalents, such as carboxamides, have emerged as a versatile class of molecules. Their synthetic tractability allows for systematic modifications, leading to compounds with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for substituted indole-2-carboxylates across different therapeutic targets. By examining how specific substitutions on the indole core influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a clear framework for designing novel and potent therapeutic agents.
Antiviral Activity: HIV-1 Integrase Inhibition
A significant area of development for indole-2-carboxylic acids has been in the discovery of HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds effectively disrupt viral replication.[3] The core mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nucleus and the C2-carboxylate group, thereby inhibiting the strand transfer process.[3][4][5]
Key Structure-Activity Relationships:
The SAR for this class is well-defined, with three primary positions on the indole scaffold governing potency:
-
C2-Position: A free carboxylic acid is essential for activity. Its ability to chelate magnesium ions in the active site is critical. Esterification of the carboxyl group leads to a marked decrease or complete loss of inhibitory activity.[4]
-
C6-Position: The introduction of a halogenated benzene ring at this position can significantly enhance potency. This is attributed to favorable π–π stacking interactions with viral DNA.[3][4]
-
C3-Position: Modifications at the C3 position with long-chain substituents, such as p-trifluorophenyl or o-fluorophenyl groups, have been shown to substantially improve the inhibitory activity against the integrase enzyme.[6]
Comparative Performance Data:
The following table summarizes the inhibitory activity of key indole-2-carboxylate derivatives against HIV-1 integrase.
| Compound | C2-Substitution | C3-Substitution | C6-Substitution | IC₅₀ (μM) | Reference |
| 1 | -COOH | -H | -H | 32.34 | [3][4] |
| 17a | -COOH | -H | 4-chlorophenyl | 3.11 | [3][4] |
| 17b | -COOH | -H | 4-bromophenyl | 3.23 | [6] |
| 15 | -COOiPr | -CH₂-O-Bn-4-CF₃ | -Br | 1.15 | [6] |
| 18 | -COOiPr | -CH₂-O-Bn-2-F | -Br | 0.98 | [6] |
| 20a | -COOH | -CH₂-O-Bn-4-CF₃ | -Br | 0.21 | [6] |
| 20b | -COOH | -CH₂-O-Bn-2-F | -Br | 0.13 | [6] |
Note: Bn = benzyl, iPr = isopropyl. Compounds 15 and 18 are esters (pro-drugs), while 20a and 20b are their corresponding active carboxylic acids.
Logical Relationship Diagram
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
The inhibitory activity of the compounds is evaluated using a strand transfer (ST) assay with recombinant HIV-1 integrase. Briefly, the integrase enzyme is pre-incubated with the test compound at various concentrations for 30 minutes at 37°C. A pre-processed donor DNA substrate is then added, followed by a target DNA substrate. The reaction is allowed to proceed for 1-2 hours at 37°C and is then stopped by the addition of a quenching agent (e.g., EDTA). The reaction products are separated by agarose gel electrophoresis and quantified using a fluorescent imager. The IC₅₀ value, defined as the compound concentration required to inhibit 50% of the strand transfer activity, is calculated from the dose-response curve.[3][4]
Anticancer Activity: Multi-Targeted Kinase Inhibition and Apoptosis Induction
Indole-2-carboxamides have demonstrated significant potential as anticancer agents, often acting through multiple mechanisms.[1] A prominent strategy involves the dual inhibition of key protein kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cancer cell proliferation and survival.[7] Other derivatives function as potent inducers of apoptosis by inhibiting tubulin polymerization.[8]
Key Structure-Activity Relationships (Kinase Inhibitors):
-
Scaffold Architecture: An N-phenethyl carboxamide structure is considered vital for potent antiproliferative activity. Modifying this linker to a benzyl carbonyl or phenylpiperazinyl carbonyl moiety results in a significant loss of potency.[7]
-
Indole Ring Substitution: Halogen substitutions on the indole's phenyl ring are favorable. A chloro group at the C5-position often confers high potency. Dichloro-substitution at C5 and C7 can also be effective, though sometimes less so than the C5-monochloro derivative.[7]
-
Phenethyl Tail Substitution: The terminal group on the N-phenethyl tail plays a crucial role. Small heterocyclic groups like 2-methylpyrrolidin-1-yl can lead to compounds with greater potency than standard chemotherapeutic agents like doxorubicin.[7]
Comparative Performance Data (Antiproliferative Activity):
The table below compares the growth inhibitory (GI₅₀) values of representative indole-2-carboxamide derivatives against the MCF-7 breast cancer cell line.
| Compound | Indole Substitution (R₁, R₂, R₃) | Phenethyl Tail (R₄) | GI₅₀ (μM) vs. MCF-7 | Reference |
| 5d | 5-Cl, H, H | morpholin-4-yl | 1.05 | [7] |
| 5e | 5-Cl, H, H | 2-methylpyrrolidin-1-yl | 0.80 | [7] |
| 5h | 7-Cl, H, H | morpholin-4-yl | 1.10 | [7] |
| 5i | 5-Cl, H, 7-Cl | morpholin-4-yl | 1.50 | [7] |
| 5j | 5-F, H, H | morpholin-4-yl | 1.20 | [7] |
| 6a | 5-Cl, H, H | (linker modified) | > 10 | [7] |
| Doxorubicin | - | - | 0.90 | [7] |
Experimental Workflow Diagram
Experimental Protocol: Cell Viability Assay
The antiproliferative activity of synthesized compounds is determined using a cell viability assay, such as the Sulforhodamine B (SRB) or MTT assay. Cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 48-72 hours). After incubation, cell viability is assessed. For the SRB assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized. The absorbance is measured spectrophotometrically at ~515 nm. The GI₅₀ value, representing the concentration that causes 50% inhibition of cell growth, is calculated from dose-response curves.[7]
Neuromodulatory Activity: CB1 Receptor Allosteric Modulators
Indole-2-carboxamides have also been identified as allosteric modulators of the cannabinoid CB1 receptor, a key target in the central nervous system.[9] Unlike direct agonists or antagonists, these compounds bind to a separate site on the receptor, altering the binding and/or efficacy of endogenous ligands. This offers a more nuanced approach to receptor modulation.[10][11] The compounds in this class typically act as negative allosteric modulators (NAMs), reducing the maximal effect of CB1 agonists.[10]
Key Structure-Activity Relationships:
-
N-Phenyl Ring: A diethylamino group at the 4-position of the N-linked phenyl ring is strongly preferred for enhancing the modulatory potency at the CB1 receptor.[10][11]
-
Indole C5-Position: The presence of a small halogen, such as chloro or fluoro, at this position consistently improves activity.[10][11]
-
Indole C3-Position: Potency is sensitive to the size of the substituent at C3. Short alkyl groups, such as methyl or ethyl, are favored, while larger groups are detrimental.[10][11]
Comparative Performance Data (CB1 Allosteric Modulation):
The table presents the potency of indole-2-carboxamides as CB1 negative allosteric modulators, measured in a calcium mobilization assay.
| Compound | C3-Substitution | C5-Substitution | N-Phenyl-4-Substitution | IC₅₀ (nM) | Reference |
| 1 (Org27569) | -Et | -Cl | -N(CH₂CH₂)₂ (piperidine) | ~800 | [10][11] |
| 3 (Org27759) | -H | -F | -N(Et)₂ | 200 | [10][11] |
| 30 | -Me | -Cl | -N(Et)₂ | 180 | [10] |
| 45 | -Et | -Cl | -N(Et)₂ | 79 | [10][11] |
| 46 | -Et | -F | -N(Et)₂ | 110 | [10] |
Signaling Pathway Diagram
Experimental Protocol: Calcium Mobilization Assay
The allosteric modulating activity of the compounds is assessed using a calcium mobilization assay in CHO cells stably expressing the human CB1 receptor. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compound (potential modulator) is added to the cells at various concentrations and incubated. Subsequently, a fixed concentration of a CB1 agonist (e.g., CP55,940) is added to stimulate the receptor, which leads to an increase in intracellular calcium concentration. The change in fluorescence is monitored using a plate reader. Negative allosteric modulators will cause a dose-dependent decrease in the maximum response (Eₘₐₓ) produced by the agonist. The IC₅₀ is determined as the concentration of the modulator that reduces the agonist's maximal effect by 50%.[10][11]
Conclusion
The indole-2-carboxylate scaffold is a remarkably versatile platform for drug discovery. This guide demonstrates that subtle changes in substitution patterns can dramatically shift the biological activity of these derivatives, allowing them to target diverse and unrelated proteins with high potency. The well-defined SAR for HIV-1 integrase inhibitors, multi-targeted anticancer agents, and CB1 allosteric modulators underscores the power of systematic medicinal chemistry. The experimental data and protocols presented herein offer a comparative basis for the rational design of future therapeutic agents based on this privileged molecular framework.
References
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Indole Derivatives
This guide provides a comprehensive comparison of validated analytical methods for the quantification of indole derivatives, tailored for researchers, scientists, and drug development professionals. Indole derivatives are a significant class of heterocyclic compounds present in numerous natural products and pharmaceuticals, making their accurate quantification essential for quality control, pharmacokinetic studies, and various research applications.[1][2][3] The validation of these analytical methods is critical to ensure data integrity and is a key requirement in the pharmaceutical industry to guarantee the quality, safety, and efficacy of drug products.[4][5][6] This process is governed by international guidelines, primarily from the International Council for Harmonisation (ICH).[7][8]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] The updated ICH Q2(R2) guideline provides a framework for this, covering validation principles for various analytical techniques, including chromatography and spectrometry.[7][9]
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of indole derivatives.[10]
-
HPLC-UV: This method is widely used due to its simplicity, cost-effectiveness, and robustness.[11] It is suitable for quantifying compounds that possess a UV chromophore, which is characteristic of the indole ring. The selectivity can sometimes be a limitation in complex matrices where interferences may co-elute with the analyte.[12]
-
LC-MS/MS: This technique offers superior sensitivity and selectivity compared to HPLC-UV.[13] It is particularly advantageous for analyzing samples in complex biological matrices (e.g., plasma, serum, tissues) and for quantifying trace levels of analytes.[14][15] The use of multiple reaction monitoring (MRM) significantly enhances specificity, making it the method of choice for bioanalytical studies.[15][16]
Performance Data for Validated Methods
The following tables summarize the performance characteristics of various validated analytical methods for different indole derivatives, as reported in the scientific literature.
Table 1: HPLC-UV Methods for Indole Derivatives
| Indole Derivative(s) | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | LOQ (µg/mL) | Reference |
| Indolocarbazole derivative (LCS-1269) | 80-120% of nominal concentration | 98.0 - 102.0% | < 1.00% | 9.57 | [17][18] |
| Indole–thiazole derivative (CS03) | 1 - 20 | 98.1 - 103.5% | < 5% | Not specified | [19] |
| Indole-3-carbinol (I3C) & Diindolylmethane (DIM) | 0.06 - 1.6 | 90.0 - 101.9% | 1.9 - 14.8% | 0.06 | [20] |
| Indole-3-carbinol acetate (I3CA) | 0.15 - 4.0 | 90.0 - 101.9% | 1.9 - 14.4% | 0.15 | [20] |
| Five Indole Alkaloids (sarpagine, yohimbine, etc.) | 0.05 - 25 | 90.4 - 101.4% | Not specified | Not specified | [21] |
Table 2: LC-MS/MS Methods for Indole Derivatives
| Indole Derivative(s) | Linearity Range (ng/mL) | Accuracy (% of Nominal) | Precision (% RSD) | LLOQ (ng/mL) | Matrix | Reference |
| Indole | 1 - 500 | Not specified | Not specified | 1 | Mouse Serum & Tissues | [15][16] |
| Indole-derivative synthetic cannabinoids | Not specified (LOD: 0.1-0.5 ng/mL) | > 65% | < 10% | Not specified | Saliva, Urine, Blood | [14] |
Experimental Protocols and Workflows
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[22] The workflow ensures that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[23]
Caption: General workflow for analytical method validation based on ICH guidelines.
Protocol 1: HPLC-UV Method for Indole-3-Carbinol (I3C) and Metabolites
This protocol is adapted from a validated method for the simultaneous quantification of indole-3-carbinol acetate (I3CA), indole-3-carbinol (I3C), and 3,3'-diindolylmethane (DIM) in biological matrices.[20]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., 4-Methoxy-1-methylindole).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the mixture.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: Symmetry® C18, 75mm × 4.6mm, 3.5µm.[20]
-
Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B).[20]
-
Flow Rate: 1 mL/min.[20]
-
Detection: UV at 280 nm.[20]
-
Injection Volume: 50 µL.
-
Total Run Time: 15 min.[20]
3. Validation Parameters:
-
Specificity: Assessed by comparing chromatograms of blank plasma with spiked samples to ensure no interference at the retention times of the analytes.
-
Linearity: Established by constructing calibration curves over the concentration ranges of 0.15-4.0 µg/ml for I3CA and 0.06-1.6 µg/ml for I3C and DIM.[20]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[20]
Protocol 2: LC-MS/MS Method for Indole in Biological Samples
This protocol is based on a validated method for quantifying indole in mouse plasma and tissues.[15][16]
1. Sample Preparation (Protein Precipitation):
-
To a known volume of serum or tissue homogenate, add an internal standard (e.g., indole-d7).
-
Precipitate proteins by adding ice-cold acetonitrile.[16]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly into the LC-MS/MS system.[16]
2. LC-MS/MS Conditions:
-
Column: Synergi Fusion C18, 250 × 2.0 mm, 4 µm.[16]
-
Mobile Phase: Gradient elution with 0.1% aqueous formic acid (A) and methanol (B).[16]
-
Flow Rate: 0.25 mL/min.[16]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[16]
-
MRM Transitions:
3. Validation Parameters:
-
Linearity: Assessed over a range of 1–500 ng/mL.[16]
-
Sensitivity: The lower limit of quantitation (LLOQ) was established as the lowest concentration on the calibration curve that could be measured with acceptable accuracy and precision.
-
Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.
-
Recovery: Determined by comparing the analyte response in extracted samples to that of unextracted standards.
Typical LC-MS/MS Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of an indole derivative in a biological matrix using LC-MS/MS.
Caption: Standard workflow for quantitative bioanalysis using LC-MS/MS.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. wjarr.com [wjarr.com]
- 6. jddtonline.info [jddtonline.info]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A liquid chromatography-mass spectrometry method based on class characteristic fragmentation pathways to detect the class of indole-derivative synthetic cannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 18. public.pensoft.net [public.pensoft.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Proper Disposal of Methyl 7-Methyl-1H-indole-2-carboxylate: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of methyl 7-methyl-1H-indole-2-carboxylate, a compound often used in pharmaceutical research. The following information is synthesized from safety data sheets (SDS) of structurally similar indole compounds, providing a reliable framework in the absence of a specific SDS for this particular molecule.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to handle the compound in a designated, well-ventilated area.
Handling Precautions:
-
Work in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste and conducted through an approved waste disposal facility.[3][4][5] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[1][5]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused pure compound, reaction mixtures, and contaminated materials such as pipette tips, gloves, and absorbent paper.
-
Segregate waste based on its physical state (solid or liquid) into designated hazardous waste containers.
-
-
Container Management:
-
Ensure the waste container is chemically compatible with indole compounds and any solvents used.
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste mixture, including solvents, with their approximate percentages.
-
Mark the appropriate hazard warnings on the label (e.g., "Toxic," "Harmful," "Environmental Hazard").
-
-
Storage:
-
Store the labeled and sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.[5]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Safety and Disposal Data Summary
The following table summarizes key quantitative and qualitative safety information for handling and disposing of indole-based compounds similar to this compound.
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | [3] |
| First Aid: Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [1][3][4] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][3][4] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [1][3][4] |
| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical help. | [1] |
| Spill Response | Absorb the spilled material with an inert absorbent (e.g., sand, silica gel). Collect and arrange for disposal. | [2] |
| Fire Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
Personal protective equipment for handling methyl 7-methyl-1H-indole-2-carboxylate
This guide provides critical safety, handling, and disposal information for methyl 7-methyl-1H-indole-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are synthesized from safety data for structurally related indole derivatives. It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety protocols.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is fundamental when handling this compound to minimize exposure and ensure personal safety. The minimum required PPE is outlined below.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes.[1] A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][2] Gloves must be inspected for integrity before each use.[2] |
| Body Protection | A standard laboratory coat should be worn at all times.[1] For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls are recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[2] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[2][3] |
Operational Plan: Handling and Storage
A systematic approach is crucial for the safe handling and storage of this compound to prevent contamination and minimize exposure.
Engineering Controls:
-
Ventilation: All work involving the handling of the solid compound or the preparation of solutions must be performed in a certified chemical fume hood to minimize inhalation of dust and vapors.[2]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Handling Procedures:
-
Review Safety Information: Before commencing any work, thoroughly review the safety information for structurally similar compounds.
-
Don PPE: Wear the appropriate personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.[2]
-
Keep in a dry, cool, and well-ventilated place.[4]
-
Protect from light and moisture to ensure stability.[3]
Disposal Plan
Proper disposal of this compound and any associated contaminated waste is essential to protect personnel and the environment.
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2] Do not pour any waste containing this compound down the drain.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
